Product packaging for (S)-1-Phenylhex-5-en-3-ol(Cat. No.:)

(S)-1-Phenylhex-5-en-3-ol

Cat. No.: B15280398
M. Wt: 176.25 g/mol
InChI Key: AYQFIGASVMPYQZ-GFCCVEGCSA-N
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Description

(S)-1-Phenylhex-5-en-3-ol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B15280398 (S)-1-Phenylhex-5-en-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(3S)-1-phenylhex-5-en-3-ol

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1

InChI Key

AYQFIGASVMPYQZ-GFCCVEGCSA-N

Isomeric SMILES

C=CC[C@H](CCC1=CC=CC=C1)O

Canonical SMILES

C=CCC(CCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

(S)-1-Phenylhex-5-en-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenylhex-5-en-3-ol is a chiral homoallylic alcohol with potential applications in organic synthesis, fragrance development, and as a building block for bioactive molecules. This document provides a detailed overview of its chemical properties, a representative enantioselective synthesis protocol, and a summary of its known and inferred biological activities. The information is presented to support further research and development involving this compound.

Chemical Properties

This compound is the (S)-enantiomer of the chiral alcohol 1-phenylhex-5-en-3-ol. While specific experimental data for the pure (S)-enantiomer is scarce in publicly available literature, the properties of the racemic mixture provide a foundational understanding.

Table 1: General and Physicochemical Properties of 1-Phenylhex-5-en-3-ol (Racemate)

PropertyValueSource
Molecular Formula C₁₂H₁₆O--INVALID-LINK--
Molecular Weight 176.26 g/mol --INVALID-LINK--
CAS Number 60340-28-5--INVALID-LINK--
Appearance Liquid (Predicted)N/A
Boiling Point 130 °C at 11 Torr (Predicted)Mol-Instincts
Density 0.972 g/cm³ (Predicted)Mol-Instincts
LogP 2.56 (Predicted)Mol-Instincts
Storage Temperature 2-8°CMol-Instincts

Spectroscopic Data (Representative)

Specific spectroscopic data for this compound is not available. The following tables present data for the closely related constitutional isomer, (E)-1-phenylhex-1-en-3-ol, to provide an illustrative spectroscopic profile.

Table 2: Representative ¹H NMR Data for (E)-1-phenylhex-1-en-3-ol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38 - 7.36m2HAr-H
7.32 - 7.29m2HAr-H
7.24 - 7.23m1HAr-H
6.57 - 6.53d, J = 16.0 Hz1HPh-CH=
6.24 - 6.18dd, J = 16.0, 8.0 Hz1H=CH-CH(OH)
4.25 - 4.20m1HCH(OH)
1.92s1HOH
1.69 - 1.60m2HCH₂
0.98 - 0.94t, J = 8.0 Hz3HCH₃

Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]

Table 3: Representative ¹³C NMR Data for (E)-1-phenylhex-1-en-3-ol in CDCl₃

Chemical Shift (δ) ppmAssignment
136.7Ar-C (quaternary)
132.2Ph-CH=
130.3=CH-CH(OH)
128.5Ar-CH
127.5Ar-CH
126.4Ar-CH
74.3CH(OH)
30.2CH₂
9.7CH₃

Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]

Table 4: Representative Mass Spectrometry Data for (E)-1-phenylhex-1-en-3-ol

m/zRelative Intensity (%)Assignment
16229[M]⁺
133100[M - C₂H₅]⁺
10561[C₈H₉]⁺
9137[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺
5533[C₄H₇]⁺

Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]

Experimental Protocols

Enantioselective Synthesis of this compound

The following is a representative experimental protocol for the asymmetric allylation of 3-phenylpropanal, a common method for synthesizing chiral homoallylic alcohols. This protocol is adapted from established methodologies for similar transformations.

Reaction Scheme:

G cluster_0 Asymmetric Allylation for this compound Synthesis 3-Phenylpropanal 3-Phenylpropanal Reaction Reaction 3-Phenylpropanal->Reaction 1. Allylating Agent 2. Chiral Catalyst 3. Solvent, Temperature This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Materials:

  • 3-Phenylpropanal

  • Allyltributylstannane (or other suitable allylating agent)

  • Chiral Indium(III)-PYBOX complex (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral In(III)-PYBOX catalyst is prepared according to literature procedures. Typically, this involves the reaction of a chiral bis(oxazoline) ligand (PYBOX) with an indium(III) salt.

  • Reaction Setup: To the flask containing the chiral catalyst in anhydrous DCM, add 3-phenylpropanal (1.0 equivalent). Cool the mixture to the optimized reaction temperature (e.g., -78 °C).

  • Addition of Allylating Agent: Slowly add allyltributylstannane (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Chiral HPLC Analysis Workflow

G cluster_workflow Chiral HPLC Analysis Workflow Sample Purified this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Times, Peak Areas) Detect->Analyze Calculate Calculate Enantiomeric Excess Analyze->Calculate

Caption: Workflow for chiral HPLC analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of chiral homoallylic alcohols has been investigated for various biological effects.

It has been suggested that 1-phenylhex-5-en-3-ol may interact with enzymes such as lipases.[1] Lipases are crucial in lipid metabolism, and their inhibition is a target for managing obesity and related metabolic disorders. The chiral nature of this compound suggests that its interaction with the active site of a lipase could be stereospecific.

Inferred Signaling Pathway Interaction:

The following diagram illustrates a hypothetical mechanism by which a lipase inhibitor could impact a signaling pathway related to lipid metabolism.

G cluster_pathway Hypothetical Lipase Inhibition Pathway Lipase Lipase Product Fatty Acids Lipase->Product Catalyzes Substrate Triglycerides Substrate->Lipase Binds to Cellular_Response Downstream Signaling (e.g., reduced lipid accumulation) Product->Cellular_Response Activates/Modulates Inhibitor This compound Inhibitor->Lipase Inhibits

Caption: Potential mechanism of lipase inhibition.

Conclusion

This compound is a chiral molecule with significant potential for further investigation. This guide provides a foundational understanding of its properties and a framework for its synthesis and analysis. Further research is warranted to fully elucidate its specific chemical and biological characteristics, which could unlock its utility in various scientific and industrial applications.

References

(S)-1-Phenylhex-5-en-3-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-phenylhex-5-en-3-ol, a chiral homoallylic alcohol. Due to the limited availability of a specific CAS number for the (S)-enantiomer in public databases, this document focuses on the synthesis of the racemic mixture and a general, yet detailed, protocol for achieving the desired (S)-enantiomer through enzymatic resolution.

Chemical Structure and Identification

The structure of 1-phenylhex-5-en-3-ol consists of a phenyl group attached to a hexene backbone with a hydroxyl group at the third carbon, which is a chiral center.

Structure of 1-Phenylhex-5-en-3-ol:

CAS Number: While a specific CAS number for this compound is not readily available, the CAS number for the racemic mixture, 1-phenylhex-5-en-3-ol, is 60340-28-5 [1].

Synthesis and Enantioselective Resolution

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the racemic alcohol, followed by an enantioselective resolution to isolate the (S)-enantiomer.

1. Synthesis of Racemic 1-Phenylhex-5-en-3-ol

The racemic alcohol can be prepared via a Grignard reaction between 3-phenylpropanal and allylmagnesium bromide.

2. Enzymatic Resolution of (±)-1-Phenylhex-5-en-3-ol

Enzymatic resolution is a widely used technique for separating enantiomers. A common method is the lipase-catalyzed transesterification of the racemic alcohol. In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Data Presentation: Key Reagents

The following table summarizes the key reagents involved in the synthesis and resolution process.

ReagentChemical FormulaMolecular Weight ( g/mol )Role
3-PhenylpropanalC₉H₁₀O134.18Starting material
Allyl bromideC₃H₅Br120.98Grignard reagent precursor
Magnesium turningsMg24.31Grignard reagent precursor
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Solvent
Lipase (e.g., from Candida antarctica)N/AN/ABiocatalyst for resolution
Acyl donor (e.g., vinyl acetate)C₄H₆O₂86.09Acylating agent
Organic solvent (e.g., Toluene)C₇H₈92.14Solvent for resolution

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Phenylhex-5-en-3-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The flask containing the allylmagnesium bromide solution is cooled in an ice bath. A solution of 3-phenylpropanal in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield racemic 1-phenylhex-5-en-3-ol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylhex-5-en-3-ol

  • Reaction Setup: In a flask, racemic 1-phenylhex-5-en-3-ol, an acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., toluene) are combined.

  • Enzymatic Reaction: A lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) is added to the mixture. The suspension is stirred at a controlled temperature (e.g., 40-50 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the remaining mixture, containing the unreacted this compound and the acylated (R)-enantiomer, is separated by column chromatography.

  • Hydrolysis (Optional): If the (R)-enantiomer is also desired, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide) in a methanol/water mixture to yield (R)-1-phenylhex-5-en-3-ol.

Mandatory Visualization

Synthesis and Resolution Workflow

The following diagram illustrates the overall workflow for the synthesis of racemic 1-phenylhex-5-en-3-ol and its subsequent enzymatic resolution to obtain the (S)-enantiomer.

G cluster_synthesis Synthesis of Racemic Alcohol cluster_resolution Enzymatic Resolution start 3-Phenylpropanal + Allylmagnesium Bromide grignard Grignard Reaction start->grignard workup Aqueous Workup & Extraction grignard->workup purification1 Column Chromatography workup->purification1 racemate (±)-1-Phenylhex-5-en-3-ol purification1->racemate racemate_input (±)-1-Phenylhex-5-en-3-ol reaction Enzymatic Acylation racemate_input->reaction enzyme Lipase + Acyl Donor enzyme->reaction separation Separation (Chromatography) reaction->separation s_enantiomer This compound separation->s_enantiomer r_ester (R)-1-Phenylhex-5-en-3-acetate separation->r_ester

Caption: Workflow for the synthesis and resolution of this compound.

References

Spectroscopic Profile of 1-Phenylhex-5-en-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for 1-phenylhex-5-en-3-ol. Due to the limited availability of public data for the specific (S)-enantiomer, this document presents a detailed analysis of the closely related isomer, (E)-1-phenylhex-1-en-3-ol, for which experimental data has been reported. This information serves as a valuable reference point for the characterization of 1-phenylhex-5-en-3-ol and its derivatives. Predicted mass spectrometry data for 1-phenylhex-5-en-3-ol is also included.

Molecular Structure

(S)-1-Phenylhex-5-en-3-ol is a chiral secondary alcohol containing a phenyl group and a terminal alkene. Its structure is fundamental to understanding its spectroscopic properties.

General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (cm-1) IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic Data Interpretation for 1-Phenylhex-5-en-3-ol cluster_structure Molecular Fragments cluster_data Spectroscopic Evidence Phenyl Phenyl Group NMR_H_Ar 1H NMR: ~7.3 ppm Phenyl->NMR_H_Ar NMR_C_Ar 13C NMR: ~126-137 ppm Phenyl->NMR_C_Ar IR_Ar IR: ~1600, 1495, 1450 cm-1 Phenyl->IR_Ar MS_Frag_Ph MS: m/z 91, 77 Phenyl->MS_Frag_Ph Alkene Terminal Alkene NMR_H_Vinyl 1H NMR: ~5.0-5.8 ppm Alkene->NMR_H_Vinyl NMR_C_Vinyl 13C NMR: ~115, 138 ppm Alkene->NMR_C_Vinyl IR_Vinyl IR: ~1640, 910 cm-1 Alkene->IR_Vinyl Alcohol Secondary Alcohol NMR_H_CHOH 1H NMR: ~3.7 ppm Alcohol->NMR_H_CHOH NMR_C_CHOH 13C NMR: ~71 ppm Alcohol->NMR_C_CHOH IR_OH IR: ~3300 cm-1 (broad) Alcohol->IR_OH Alkyl_Chain Alkyl Chain NMR_H_Alkyl 1H NMR: ~1.7-2.7 ppm Alkyl_Chain->NMR_H_Alkyl NMR_C_Alkyl 13C NMR: ~30-40 ppm Alkyl_Chain->NMR_C_Alkyl IR_Alkyl IR: ~2960-2850 cm-1 Alkyl_Chain->IR_Alkyl

(S)-1-Phenylhex-5-en-3-ol: A Versatile Chiral Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-1-Phenylhex-5-en-3-ol is a valuable chiral secondary alcohol that serves as a versatile building block in asymmetric synthesis. Its utility lies in the presence of a stereogenic center and two reactive functional groups, a hydroxyl group and a terminal alkene, which can be selectively manipulated to construct complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this important chiral intermediate for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through two primary methods: the asymmetric reduction of a prochiral ketone and the enantioselective allylation of an aldehyde.

Enantioselective Reduction of 1-Phenylhex-5-en-3-one

A robust and widely used method for preparing this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylhex-5-en-3-one. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of a highly enantioselective method for this transformation.

Reaction Scheme:

Figure 1. Corey-Bakshi-Shibata (CBS) reduction of 1-phenylhex-5-en-3-one.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.1 eq.) dropwise. The mixture is stirred for 15 minutes, after which a solution of 1-phenylhex-5-en-3-one (1.0 eq.) in anhydrous THF is added slowly over 30 minutes. The reaction is maintained at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Enantioselective Allylation of 3-Phenylpropanal

An alternative and efficient route to this compound involves the enantioselective allylation of 3-phenylpropanal. This reaction can be catalyzed by chiral Lewis acids or organocatalysts. A notable example is the use of a quinine-derived catalyst with allyltrichlorosilane as the allylating agent.

Reaction Scheme:

Figure 2. Enantioselective allylation of 3-phenylpropanal.

Experimental Protocol: Quinine-Catalyzed Enantioselective Allylation

To a solution of the quinine-derived chiral catalyst (0.05 eq.) in anhydrous dichloromethane (CH2Cl2) at -78 °C is added 3-phenylpropanal (1.0 eq.). Allyltrichlorosilane (1.2 eq.) is then added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

Synthesis MethodCatalystYield (%)Enantiomeric Excess (ee, %)
CBS Reduction(S)-Me-CBS85 - 95>98
Enantioselective AllylationQuinine-derived80 - 9090 - 97

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 7.35 – 7.15 (m, 5H, Ar-H), 5.85 (ddt, J = 17.1, 10.2, 6.9 Hz, 1H, -CH=CH2), 5.15 – 5.05 (m, 2H, -CH=CH 2), 3.70 (m, 1H, -CH OH), 2.85 – 2.65 (m, 2H, PhCH 2-), 2.30 – 2.15 (m, 2H, -CH 2CH=CH2), 1.90 – 1.70 (m, 2H, -CH2CH 2CHOH), 1.65 (br s, 1H, -OH).

13C NMR (101 MHz, CDCl3): δ 141.9, 134.6, 128.5, 128.4, 126.0, 118.2, 70.9, 41.8, 38.5, 31.9.

HRMS (ESI): Calculated for C12H17O [M+H]+: 177.1274, Found: 177.1279.

Application in Synthesis

This compound is a valuable precursor for the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. The hydroxyl and alkene functionalities can be derivatized or used in subsequent stereocontrolled reactions.

Workflow for Synthetic Application:

Synthetic_Application start This compound protection Protection of Hydroxyl Group (e.g., TBS, MOM) start->protection intermediate1 Protected Alcohol protection->intermediate1 ozonolysis Oxidative Cleavage of Alkene (Ozonolysis) intermediate2 Aldehyde ozonolysis->intermediate2 wittig Wittig Olefination intermediate3 Extended Alkene wittig->intermediate3 cross_metathesis Cross-Metathesis intermediate4 Functionalized Alkene cross_metathesis->intermediate4 epoxidation Asymmetric Epoxidation intermediate5 Chiral Epoxide epoxidation->intermediate5 intermediate1->ozonolysis intermediate1->cross_metathesis intermediate1->epoxidation intermediate2->wittig target_molecule Complex Target Molecule intermediate3->target_molecule intermediate4->target_molecule intermediate5->target_molecule

Figure 3. Synthetic transformations of this compound.

For instance, the hydroxyl group can be protected, and the terminal alkene can undergo various transformations such as ozonolysis to an aldehyde, cross-metathesis to introduce new substituents, or asymmetric epoxidation to generate a new stereocenter. These transformations open avenues for the synthesis of polyketide fragments, chiral ligands, and key intermediates for drug candidates.

Stereochemistry of 1-Phenylhex-5-en-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylhex-5-en-3-ol is a chiral molecule with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereochemistry, defined by the spatial arrangement of atoms at its stereocenter, is crucial for its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemistry of 1-Phenylhex-5-en-3-ol, including its stereoisomers, methods for its stereoselective synthesis, and protocols for the analytical separation of its enantiomers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction to the Stereochemistry of 1-Phenylhex-5-en-3-ol

1-Phenylhex-5-en-3-ol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C-3). Consequently, it exists as a pair of enantiomers: (R)-1-Phenylhex-5-en-3-ol and (S)-1-Phenylhex-5-en-3-ol. These enantiomers are non-superimposable mirror images of each other and may exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is of paramount importance.

The precursor to 1-Phenylhex-5-en-3-ol is the prochiral ketone, 1-Phenylhex-5-en-3-one. The stereoselective reduction of this ketone is a primary strategy for accessing the individual enantiomers of the alcohol.

Stereoselective Synthesis of 1-Phenylhex-5-en-3-ol

The enantioselective synthesis of 1-Phenylhex-5-en-3-ol can be effectively achieved through the asymmetric reduction of 1-Phenylhex-5-en-3-one using well-established chiral catalysts. Two of the most reliable and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with a borane source.[1][2][3] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction, leading to the formation of the corresponding (S)- or (R)-alcohol, respectively.

Experimental Protocol: Asymmetric Reduction of 1-Phenylhex-5-en-3-one via CBS Catalysis

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a 1.0 M solution of the appropriate CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine for the (R)-alcohol) in toluene (0.1 eq.) is cooled to -78 °C.

  • Borane Addition: A 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) in toluene (1.2 eq.) is added dropwise to the catalyst solution while maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of 1-Phenylhex-5-en-3-one (1.0 eq.) in dry toluene is added slowly to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at -78 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1-Phenylhex-5-en-3-ol.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation employs a chiral ruthenium-diphosphine-diamine complex as the catalyst for the highly enantioselective reduction of ketones.[4][5][6] This method is known for its high efficiency and broad substrate scope.

Experimental Protocol: Asymmetric Hydrogenation of 1-Phenylhex-5-en-3-one via Noyori Catalysis

  • Catalyst Activation: In a high-pressure reactor under an inert atmosphere, a chiral ruthenium catalyst such as (R,R)-RuCl[(p-cymene)(TsDPEN)] (0.01 eq.) is dissolved in a mixture of formic acid and triethylamine (5:2 molar ratio).

  • Substrate Addition: 1-Phenylhex-5-en-3-one (1.0 eq.) is added to the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (10-50 atm) and heated to the desired temperature (e.g., 40-60 °C).

  • Reaction Monitoring: The reaction is monitored by HPLC or GC to determine conversion.

  • Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the enantiomerically pure 1-Phenylhex-5-en-3-ol.

Quantitative Data Summary

The following table summarizes the expected outcomes for the stereoselective synthesis of 1-Phenylhex-5-en-3-ol based on analogous reactions reported in the literature.

Synthesis MethodCatalystExpected Enantiomeric Excess (ee%)Expected Yield (%)
CBS Reduction(R)- or (S)-CBS Catalyst> 95%85-95%
Noyori Hydrogenation(R,R)- or (S,S)-Ru-TsDPEN> 98%90-98%

Analytical Methods for Stereochemical Analysis

The determination of the enantiomeric purity of 1-Phenylhex-5-en-3-ol is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H), is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically employed. The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.

  • Sample Preparation: A dilute solution of the 1-Phenylhex-5-en-3-ol sample in the mobile phase is prepared.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Visualizations

Stereoisomers of 1-Phenylhex-5-en-3-ol

stereoisomers cluster_R (R)-1-Phenylhex-5-en-3-ol cluster_S This compound R_img R_img mirror Mirror Plane S_img S_img

Caption: Enantiomers of 1-Phenylhex-5-en-3-ol.

Synthetic Pathway: Asymmetric Reduction

asymmetric_reduction ketone 1-Phenylhex-5-en-3-one R_alcohol (R)-1-Phenylhex-5-en-3-ol ketone->R_alcohol (S,S)-Noyori or (S)-CBS Catalyst S_alcohol This compound ketone->S_alcohol (R,R)-Noyori or (R)-CBS Catalyst catalyst Chiral Catalyst ((R)-CBS or (S,S)-Noyori) reductant Reducing Agent (BH3·SMe2 or H2)

Caption: General scheme for the asymmetric reduction of 1-Phenylhex-5-en-3-one.

Experimental Workflow: CBS Reduction

cbs_workflow start Start catalyst_prep Prepare CBS Catalyst Solution (-78 °C) start->catalyst_prep borane_add Add Borane Source catalyst_prep->borane_add substrate_add Add 1-Phenylhex-5-en-3-one borane_add->substrate_add reaction Monitor Reaction (TLC) substrate_add->reaction quench Quench with Methanol reaction->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify product Enantiomerically Enriched Alcohol purify->product

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

The stereochemistry of 1-Phenylhex-5-en-3-ol is a critical aspect for its application in various fields, particularly in the development of new therapeutic agents. This guide has outlined robust and well-documented methods for the stereoselective synthesis of its enantiomers through CBS reduction and Noyori asymmetric hydrogenation. Furthermore, a standard protocol for the analytical determination of enantiomeric purity using chiral HPLC has been provided. The presented information, including detailed experimental protocols and data summaries, serves as a foundational resource for scientists and researchers working with this important chiral molecule. The logical workflows and signaling pathways have been visualized to aid in the conceptual understanding of the synthetic processes.

References

(S)-1-Phenylhex-5-en-3-ol Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenylhex-5-en-3-ol and its derivatives represent a class of chiral molecules with potential for diverse biological activities. While specific research on this particular scaffold is limited, this technical guide consolidates information on structurally related compounds, including chiral secondary alcohols and homoallylic alcohols, to provide a prospective overview of their potential pharmacological applications. This document outlines potential antimicrobial and cytotoxic activities, presents relevant experimental protocols for their evaluation, and includes a generalized workflow for the synthesis and screening of novel derivatives. The information herein is intended to serve as a foundational resource to stimulate and guide future research and drug discovery efforts centered on the this compound core.

Introduction

Chiral secondary alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] The stereochemistry of these molecules often plays a pivotal role in their biological function and specificity.[2] The this compound scaffold, a member of the chiral homoallylic alcohol family, possesses structural features—a phenyl ring, a chiral hydroxyl group, and a terminal alkene—that suggest potential for a range of biological interactions. Homoallylic alcohols are found in a variety of bioactive natural products with demonstrated antitumor, anticancer, antifungal, and antimalarial properties.[3]

Despite the promising structural characteristics of this compound, a comprehensive review of the scientific literature reveals a notable gap in dedicated studies on its biological activity and that of its derivatives. This guide, therefore, extrapolates from existing research on analogous structures to build a case for the potential therapeutic relevance of this compound class and to provide a framework for its systematic investigation.

Potential Biological Activities

Based on the activities of structurally related chiral alcohols and homoallylic alcohols, two primary areas of potential biological activity for this compound derivatives are antimicrobial and cytotoxic effects.

Antimicrobial Activity

Alcohols, in general, are known for their antimicrobial properties, with their efficacy often dependent on factors such as chain length and the presence of hydrophobic moieties.[4][5] Studies on long-chain fatty alcohols have demonstrated that antibacterial activity can be influenced by the length of the aliphatic carbon chain.[6] For instance, 1-dodecanol and 1-tridecanol have shown significant antibacterial activity against Staphylococcus aureus.[6]

Furthermore, the introduction of chirality can modulate antimicrobial effects.[1] Research on chiral secondary alcohols has shown that different enantiomers can exhibit varying levels of antimicrobial activity against pathogenic bacteria.[1] The presence of a phenyl group in the this compound structure may also contribute to its antimicrobial potential, as has been observed in other classes of antimicrobial compounds.

Table 1: Antimicrobial Activity of Representative Chiral and Long-Chain Alcohols

CompoundMicroorganismActivity MetricValueReference
1-DodecanolStaphylococcus aureusMICNot specified, but high activity reported[6]
1-TridecanolStaphylococcus aureusMICNot specified, but high activity reported[6]
Chiral AminobenzylnaphtholsCandida albicansLog reduction in cfu/mL0.5 - 4.34[7]
Cytotoxic Activity

The cytotoxicity of alcohols, particularly short-chain alcohols, has been documented, with mechanisms involving the disruption of cell membranes, interference with intracellular signaling, and induction of oxidative stress.[8] Allyl alcohol itself is known to be cytotoxic, primarily through its in vivo oxidation to the highly reactive aldehyde, acrolein.[9][10] This metabolite can react with cellular macromolecules, leading to cell injury.[10]

The homoallylic alcohol motif is present in several natural products with known cytotoxic and anticancer properties.[3] This suggests that derivatives of this compound could be explored for their potential as anticancer agents. Evaluation against a panel of cancer cell lines would be a critical first step in investigating this potential.

Table 2: Cytotoxicity of Related Alcohol Compounds

Compound/ClassCell Line(s)Activity MetricValueReference
Allyl AlcoholBudding YeastSublethal Dose0.4 mM[9]
Short-chain alcoholsVariousReview of cytotoxic mechanismsNot Applicable[8]
Triterpenic Allylic AlcoholsNot specifiedNot specifiedNot specified[11]

Experimental Protocols

The following are generalized protocols for the assessment of antimicrobial and cytotoxic activities, which can be adapted for the evaluation of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Synthesis and Evaluation Workflow

The successful development of novel therapeutic agents from the this compound scaffold requires a systematic approach to synthesis, screening, and optimization.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A Starting Materials (e.g., Phenylacetaldehyde, Allyl Bromide) B Asymmetric Synthesis of This compound Core A->B C Derivatization (Esterification, Etherification, etc.) B->C D Primary Screening (Antimicrobial, Cytotoxicity) C->D E Hit Identification D->E F Secondary Screening (Dose-Response, Selectivity) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In Vivo Studies H->I

Workflow for Synthesis and Biological Evaluation.

Signaling Pathways and Mechanisms of Action

Due to the lack of specific studies on this compound derivatives, the precise signaling pathways they may modulate are unknown. However, based on the general mechanisms of action of alcohols, potential cellular interactions can be hypothesized.

G cluster_0 Potential Cellular Targets cluster_1 Potential Cellular Effects A This compound Derivative B Cell Membrane A->B Interaction C Intracellular Proteins A->C Binding D DNA A->D Indirect Effects E Membrane Disruption B->E G Induction of Oxidative Stress B->G F Enzyme Inhibition/ Protein Denaturation C->F C->G H Apoptosis E->H F->H G->H

Hypothesized Cellular Interactions and Effects.

Conclusion and Future Directions

The this compound scaffold holds untapped potential for the development of novel therapeutic agents. While direct biological data is currently unavailable, the known activities of structurally similar chiral and homoallylic alcohols provide a strong rationale for the investigation of its antimicrobial and cytotoxic properties. Future research should focus on the efficient asymmetric synthesis of a library of this compound derivatives, followed by systematic screening to identify lead compounds. Subsequent structure-activity relationship studies will be crucial for optimizing potency and selectivity, ultimately paving the way for preclinical and clinical development. This technical guide serves as a call to action for the scientific community to explore the promising, yet uncharted, therapeutic landscape of this compound derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Natural Occurrence of Chiral Homoallylic Alcohols

Chiral homoallylic alcohols are a pivotal structural motif found in a diverse array of biologically active natural products. This guide provides a comprehensive overview of their discovery, natural sources, and the biosynthetic pathways that lead to their formation. It also includes detailed experimental protocols for their isolation and characterization, alongside quantitative data to support further research and development.

Introduction to Chiral Homoallylic Alcohols

The homoallylic alcohol moiety consists of an alcohol group located at the C-4 position relative to a double bond. The chirality of the hydroxyl-bearing carbon atom is crucial for the biological activity of many of these natural products. This structural feature is a key building block in the synthesis of complex molecules and is of significant interest to the pharmaceutical and agrochemical industries. Their presence in insect pheromones, marine metabolites, and plant-derived compounds underscores their evolutionary importance and potential for therapeutic applications.[1][2]

Natural Occurrence of Chiral Homoallylic Alcohols

Chiral homoallylic alcohols are widespread in nature, serving various biological functions from chemical communication to defense. Below are key examples categorized by their natural source.

  • Ipsenol and Ipsdienol: These are well-known aggregation pheromones produced by bark beetles of the genus Ips.[5] For instance, male Ips paraconfusus produce (-)-ipsenol and (+)-ipsdienol.[6] The enantiomeric composition of these pheromones can vary between species, highlighting the specificity of chemical communication in these insects.[7][8]

  • Brevicomin: This is a bicyclic acetal derived from a homoallylic alcohol precursor and is a component of the aggregation pheromone of the Western pine beetle, Dendroctonus brevicomis. Both endo- and exo-brevicomin are found in nature, with their synthesis and biological activity being extensively studied.[9][10][11]

The marine environment is a rich source of structurally unique and biologically active compounds, including chiral homoallylic alcohols.

  • Dactylole B: This is a sesquiterpenoid containing a homoallylic alcohol moiety, isolated from the sea hare Aplysia dactylomela.

  • Acrozines A-C: These are indolediketopiperazine enantiomers isolated from the marine-derived endophytic fungus Acrostalagmus luteoalbus. While the core structure is different, they represent complex molecules where related chiral centers are crucial for activity.[12]

The chiral homoallylic alcohol motif is also a key structural element in various other classes of natural products.[13][14][15]

  • Oxylipins: This class of lipid-derived signaling molecules in plants and animals often contains the δ-substituted (Z)-homoallylic alcohol structural motif.[13]

  • Antitumor and Antifungal Agents: Compounds like mycothiazole, macrolactin A, and disorazole C1 possess potent biological activities and feature the homoallylic alcohol core structure.[16]

Quantitative Data on Natural Chiral Homoallylic Alcohols

The following table summarizes key quantitative data for representative naturally occurring chiral homoallylic alcohols.

Compound NameNatural SourceBiological FunctionEnantiomeric Purity (ee%) / RatioReference(s)
(-)-IpsenolIps paraconfusus (Bark Beetle)Aggregation Pheromone>95%[6]
(+)-IpsdienolIps paraconfusus (Bark Beetle)Aggregation Pheromone>95%[6][8]
(-)-endo-BrevicominDendroctonus ponderosae (Mountain Pine Beetle)Aggregation PheromoneNot specified in results[17]
(+)-exo-BrevicominDendroctonus brevicomis (Western Pine Beetle)Aggregation PheromoneNot specified in results[11]
MycothiazoleSpongia sp. (Marine Sponge)Anticancer AgentNot specified in results[16]
Macrolactin ABacteria (Marine Sediment)Antitumor, AntiviralNot specified in results[16]
Disorazole C1Sorangium cellulosum (Myxobacterium)Anticancer, AntifungalNot specified in results[16]

Biosynthesis of Chiral Homoallylic Alcohols

The biosynthesis of chiral homoallylic alcohols often involves the modification of common metabolic precursors. The pathways for the bark beetle pheromones ipsenol and ipsdienol are particularly well-studied.

Early studies suggested that bark beetles produce ipsenol and ipsdienol by modifying myrcene, a monoterpene sequestered from their host pine trees.[6] However, later research using radiolabeling studies demonstrated that these beetles can also synthesize these pheromones de novo from acetate via the mevalonate pathway.[7][18] This dual capability highlights the metabolic flexibility of these insects.

The following diagram illustrates the de novo biosynthetic pathway.

Biosynthesis_Ipsenol_Ipsdienol Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) Mevalonate->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Myrcene Myrcene GPP->Myrcene Hydroxylation1 Hydroxylation (P450 enzymes) Myrcene->Hydroxylation1 Hydroxylation2 Hydroxylation (P450 enzymes) Myrcene->Hydroxylation2 Ipsenol (-)-Ipsenol Hydroxylation1->Ipsenol Ipsdienol (+)-Ipsdienol Hydroxylation2->Ipsdienol

De novo biosynthetic pathway of ipsenol and ipsdienol.

Experimental Protocols

The isolation and characterization of chiral homoallylic alcohols from natural sources require a combination of chromatographic and spectroscopic techniques.

The following protocol is a generalized procedure based on methods used for isolating bark beetle pheromones.[6][7]

  • Collection of Volatiles: Male beetles are introduced into a chamber containing host plant material (e.g., ponderosa pine logs). Air is drawn through the chamber, and the volatile compounds are trapped on a solid adsorbent like Porapak Q or Tenax.

  • Solvent Extraction: The trapped volatiles are eluted from the adsorbent using a suitable solvent such as hexane or diethyl ether.

  • Fractionation by HPLC: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) on a normal-phase column (e.g., silica). A solvent gradient (e.g., hexane/acetone) is used to separate the components.[7] Fractions are collected and monitored for radioactivity if radiolabeling studies are being performed.

  • Gas Chromatography (GC): Fractions containing the compounds of interest are further purified and analyzed by GC. Chiral GC columns can be used to determine the enantiomeric composition.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified compounds are analyzed by GC-MS to determine their molecular weight and fragmentation patterns, which aids in structural identification by comparison with reference standards.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While often challenging due to the small amounts of material isolated, NMR (¹H and ¹³C) is the definitive method for structure elucidation.

  • Derivatization and Chiral Analysis: To confirm the absolute configuration of the chiral center, the alcohol can be derivatized with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric esters can be separated by HPLC or chiral GC, and their relative retention times compared to standards of known configuration.[7][19]

The following diagram illustrates a typical experimental workflow for pheromone isolation and characterization.

Experimental_Workflow start Collection of Volatiles (e.g., from insect-infested logs) extraction Solvent Extraction (e.g., Hexane) start->extraction hplc HPLC Fractionation (Normal Phase) extraction->hplc gc Gas Chromatography (GC) (Purification & Quantification) hplc->gc gcms GC-MS Analysis (Structure ID) gc->gcms derivatization Derivatization with Chiral Reagent (e.g., MTPA-Cl) gc->derivatization end Structure & Stereochemistry Confirmed gcms->end chiral_gc Chiral GC/HPLC Analysis (Determine Absolute Configuration) derivatization->chiral_gc chiral_gc->end

Workflow for isolation and characterization of natural products.

Conclusion

The chiral homoallylic alcohol is a structurally significant and biologically relevant motif found across a wide range of natural products. Their roles as pheromones, cytotoxic agents, and metabolic intermediates make them attractive targets for synthetic chemists and drug discovery programs. Understanding their natural occurrence, biosynthesis, and the methods for their isolation provides a critical foundation for harnessing their potential in various scientific and industrial applications. Further exploration of novel natural sources, particularly from marine and microbial environments, is likely to yield new compounds with unique biological activities.

References

Introduction to the synthesis of chiral secondary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Chiral Secondary Alcohols

Introduction

Chiral secondary alcohols are crucial structural motifs and high-value intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Their importance stems from the fact that the biological activity of molecules often depends on their specific three-dimensional arrangement, or chirality.[2] Many prominent drugs, including the antidepressant fluoxetine (Prozac), the cardiovascular drug amiodarone, and beta-blockers like bufuralol, are derived from or contain chiral secondary alcohol moieties.[3][4] Consequently, the development of efficient, scalable, and highly selective methods for synthesizing single-enantiomer secondary alcohols is a central focus of modern organic chemistry.[5]

This technical guide provides a detailed overview of the core strategies for synthesizing chiral secondary alcohols, with a focus on asymmetric reduction, kinetic resolution, and dynamic kinetic resolution. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate practical application.

Core Synthetic Strategies

The synthesis of enantiomerically pure secondary alcohols is primarily achieved through two major pathways: the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture. A third, more advanced strategy combines these concepts.

  • Asymmetric Reduction of Prochiral Ketones : This is one of the most direct and atom-economical methods, where a prochiral ketone is converted into a single enantiomer of the corresponding alcohol using a chiral catalyst or reagent.[6][7]

  • Kinetic Resolution (KR) of Racemic Secondary Alcohols : This method involves the selective reaction of one enantiomer from a 50:50 racemic mixture, leaving the other, slower-reacting enantiomer unreacted and thus enriched.[1] This approach is limited to a theoretical maximum yield of 50% for a single enantiomer.[8]

  • Dynamic Kinetic Resolution (DKR) : This advanced technique overcomes the 50% yield limitation of standard KR. It combines the enantioselective reaction of one enantiomer with the simultaneous in-situ racemization (interconversion) of the remaining, slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral product.[3][9]

G start Starting Materials process process product Chiral Secondary Alcohol intermediate intermediate ketone Prochiral Ketone asym_red Asymmetric Reduction ketone->asym_red Direct Conversion rac_alcohol Racemic sec-Alcohol kr Kinetic Resolution (KR) rac_alcohol->kr Separation dkr Dynamic Kinetic Resolution (DKR) rac_alcohol->dkr Deracemization asym_red->product kr->product dkr->product

Caption: Core strategies for chiral secondary alcohol synthesis.

Method 1: Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones stands as a highly efficient route to chiral alcohols.[10] This transformation can be achieved using various catalytic systems, including chiral organometallic complexes and enzymes.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[11] The reaction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[11][12] A key advantage of the CBS reduction is its predictable stereochemical outcome.[13]

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane.[14] The Lewis acidic endocyclic boron atom of the catalyst coordinates to the ketone's carbonyl oxygen, orienting the substrate for a stereoselective hydride transfer from the borane, which is activated by coordination to the catalyst's Lewis basic nitrogen atom.[13][14][15]

G catalyst CBS Catalyst complex1 Catalyst-BH₃ Complex catalyst->complex1 + BH₃ complex2 Ketone Coordination (Ternary Complex) complex1->complex2 + Ketone ts Six-Membered Transition State complex2->ts Hydride Transfer product_complex Product-Borane Complex ts->product_complex product_complex->catalyst Regeneration workup Acidic Workup product_complex->workup product Chiral Alcohol borane BH₃ ketone Prochiral Ketone workup->product

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

The following is a representative protocol for the CBS reduction. Note: This reaction must be conducted under anhydrous conditions as water can significantly decrease enantioselectivity.[14]

  • Catalyst Preparation (In Situ) : To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Stirring : Stir the mixture for 15 minutes at the same temperature.

  • Substrate Addition : Cool the mixture to -78 °C. Add a solution of the prochiral ketone (e.g., acetophenone, 1.0 eq), previously dried azeotropically with toluene, in anhydrous THF dropwise.[14]

  • Reaction : Stir the resulting mixture for 1 hour at -78 °C.[14]

  • Second Borane Addition : Add an additional equivalent of BH₃·SMe₂ (1.0 M in THF, 1.0 eq) dropwise over 1 hour at -78 °C.[14]

  • Warming : Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes.

  • Workup : Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The residue can then be purified by standard methods such as flash column chromatography to yield the chiral secondary alcohol.

  • Analysis : Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

SubstrateCatalyst Loading (mol%)Borane (eq)Temp (°C)Yield (%)ee (%)
Acetophenone101.0RT9595 (R)
1-Tetralone101.0RT9291 (R)
2-Chloroacetophenone101.0RT9091 (S)
Cyclohexyl methyl ketone101.0RT9490 (R)
Trifluoroacetophenone101.0RT8568 (R)
Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method involves the enantioselective hydrogenation of ketones using ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[17][18] These catalysts are highly efficient and can operate under mild conditions, often requiring a base for activation.[7]

  • Preparation : Charge a Schlenk flask with acetylacetone (1.0 eq) and ethanol. Sparge the solution with nitrogen for 1 hour to remove dissolved oxygen.

  • Catalyst Addition : In a nitrogen-filled glovebox, transfer the solution to a suitable reaction vessel and add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).

  • Reaction Setup : Place the vessel inside a high-pressure reactor (Parr bomb). Seal the reactor and remove it from the glovebox.

  • Hydrogenation : Purge the reactor with hydrogen gas (H₂) and then pressurize to the desired pressure (e.g., 1100 psi). Place the reactor in an oil bath set to the reaction temperature (e.g., 30 °C).

  • Reaction : Stir the mixture for the required time (can be several days).

  • Workup : After the reaction is complete, carefully release the pressure. Concentrate the reaction mixture in vacuo.

  • Purification : Purify the product by distillation under reduced pressure to obtain the chiral diol.

SubstrateCatalystBaseSolventYield (%)ee (%)
AcetophenoneRuCl₂[(Rax)-BuP][(R,R)-DPEN]t-BuOKn-Butanol9981 (S)
4-MethoxyacetophenoneRuCl₂[(Rax)-BuP][(R,R)-DPEN]t-BuOKIsopropanol9995 (S)
4-ChloroacetophenoneRuCl₂[(Rax)-BuP][(R,R)-DPEN]t-BuOKIsopropanol9992 (S)
Asymmetric Transfer Hydrogenation (ATH)

ATH is a practical and powerful alternative to asymmetric hydrogenation that avoids the need for high-pressure hydrogen gas.[2] Instead, it uses readily available hydrogen donor molecules, such as isopropanol or a formic acid/triethylamine azeotrope.[2] Catalysts are often based on ruthenium, rhodium, or iron complexes with chiral ligands.[19][20] Aqueous-phase ATH has emerged as a greener alternative, using water as the solvent and formate salts as the reductant.[2]

G start Reaction Setup step1 Dissolve ketone & catalyst in anhydrous solvent start->step1 1 step step analysis analysis end_node Purified Chiral Alcohol step2 Cool to target temp (e.g., 0 °C to -78 °C) step1->step2 2 step3 Add reducing agent (e.g., Borane, H₂ pressure) step2->step3 3 step4 Monitor reaction (TLC, GC) step3->step4 4 step5 Quench reaction (e.g., add MeOH, H₂O) step4->step5 5 step6 Aqueous Workup (Extraction) step5->step6 6 step7 Purification (Chromatography) step6->step7 7 analysis1 Determine Yield & ee% (Chiral HPLC/GC) step7->analysis1 8 analysis1->end_node

Caption: General experimental workflow for asymmetric reduction.

Method 2: Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a cornerstone technique for separating racemic mixtures. It relies on a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the substrate.

Lipase-Catalyzed Kinetic Resolution

Lipases are robust and highly selective biocatalysts widely used for the kinetic resolution of alcohols via enantioselective acylation. In a typical procedure, a racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol.[21]

  • Reaction Setup : In a flask, dissolve the racemic alcohol (e.g., (R,S)-1-phenylethanol, 1 mmol) in a suitable organic solvent (e.g., 4 mL of hexane).

  • Reagent Addition : Add the acyl donor (vinyl acetate, 2.2 mmol) and the lipase (e.g., 20 mg of Lipase from Pseudomonas cepacia).

  • Reaction : Stir the mixture at room temperature for the required time (e.g., 3-24 hours), monitoring the conversion by GC or TLC.

  • Workup : Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separation : Remove the solvent under reduced pressure. The remaining mixture, containing the acylated product and the unreacted alcohol, can be separated by column chromatography.

  • Analysis : Determine the enantiomeric excess of both the recovered alcohol and the ester product using chiral GC or HPLC.

SubstrateEnzymeTime (h)Conversion (%)ee (S)-Alcohol (%)ee (R)-Acetate (%)
(R,S)-1-(4-methylphenyl)-1-trimethylsilylmethanolLipase from P. cepacia1650>99>99
(R,S)-1-(3-methoxyphenyl)-1-trimethylsilylmethanolLipase from P. cepacia1650>99>99
(R,S)-1-(4-fluorophenyl)-1-trimethylsilylmethanolLipase from P. cepacia34995>99
(R,S)-1-(4-chlorophenyl)-1-trimethylsilylmethanolLipase from P. cepacia1650>99>99

Conclusion

The synthesis of chiral secondary alcohols is a well-developed field with a diverse toolkit of methodologies available to chemists. The choice of method—be it the direct and atom-efficient asymmetric reduction of a ketone or the resolution of a readily available racemate—depends on factors such as substrate scope, catalyst availability and cost, scalability, and the desired enantiopurity.[7] Asymmetric hydrogenation and transfer hydrogenation methods offer high turnover numbers and excellent enantioselectivities, making them suitable for industrial applications.[2][17] The CBS reduction provides a predictable and versatile route for laboratory-scale synthesis.[13] Meanwhile, enzymatic resolutions, particularly those using robust lipases, offer a green and highly selective alternative under mild reaction conditions. The continued development of novel catalysts and processes, especially in the area of dynamic kinetic resolution and biocatalysis, promises to further enhance our ability to produce these vital chiral building blocks with ever-greater efficiency and sustainability.[3][5]

References

Physical and chemical properties of 1-Phenylhex-5-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhex-5-en-3-ol is a secondary alcohol containing a phenyl group and a terminal alkene. Its chemical structure suggests potential for a variety of chemical transformations, making it a molecule of interest for synthetic chemists. The presence of a chiral center at the carbinol carbon also implies the existence of enantiomers, which could exhibit different biological activities, a key consideration in drug development. This guide provides a detailed overview of the known and predicted physical and chemical properties of 1-Phenylhex-5-en-3-ol, along with generalized experimental protocols for their determination.

Physical and Chemical Properties

The experimental data for 1-Phenylhex-5-en-3-ol is limited. The following table summarizes the available experimental and predicted physical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Boiling Point 130 °C at 11 Torr[1]
Density (Predicted) 0.972 ± 0.06 g/cm³[1]
Melting Point Not available
Refractive Index Not available
Solubility Not available
CAS Number 60340-28-5[1]

Chemical Reactivity

The chemical behavior of 1-Phenylhex-5-en-3-ol is dictated by its three primary functional components: the secondary alcohol, the terminal alkene, and the phenyl group.

  • Secondary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone, 1-phenylhex-5-en-3-one.[2] It can also be a site for esterification, etherification, and conversion to a good leaving group for nucleophilic substitution reactions.[3][4]

  • Terminal Alkene: The carbon-carbon double bond is susceptible to a variety of addition reactions. These include hydrogenation to form 1-phenylhexan-3-ol, halogenation, hydrohalogenation, and hydration.[5] The terminal position of the double bond makes it a candidate for reactions like hydroboration-oxidation, which would yield the corresponding primary alcohol.

  • Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The position of substitution will be directed by the alkyl alcohol substituent.

Experimental Protocols

Detailed experimental protocols for the characterization of 1-Phenylhex-5-en-3-ol are not available in the literature. However, the following are generalized and widely accepted methods for determining the key physical and chemical properties of a novel liquid organic compound.

1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid.

  • Procedure:

    • A small amount of the liquid is placed in a fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

    • The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

    • The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density

  • Procedure:

    • A pycnometer (a small, calibrated glass flask) is accurately weighed when empty and dry.

    • It is then filled with the sample liquid, and any excess is carefully removed.

    • The filled pycnometer is weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the weights and the known density of the reference liquid.

3. Determination of Refractive Index

  • Procedure:

    • An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

4. Solubility Testing

  • Procedure:

    • A small amount of the compound (e.g., 10-20 mg) is added to a test tube containing approximately 1 mL of a solvent (e.g., water, diethyl ether, 5% aq. HCl, 5% aq. NaOH, concentrated H₂SO₄).

    • The mixture is agitated to observe if the compound dissolves.

    • Solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups. Solubility in concentrated sulfuric acid is indicative of compounds that can be protonated, such as those containing oxygen or double bonds.

5. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Phenylhex-5-en-3-ol, one would expect signals for the aromatic protons, the vinyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons of the hexene chain.

    • ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. For 1-Phenylhex-5-en-3-ol, distinct signals would be expected for the aromatic carbons, the two sp² carbons of the alkene, the carbon bearing the hydroxyl group, and the remaining sp³ hybridized carbons.

  • Infrared (IR) Spectroscopy:

    • Used to identify the presence of specific functional groups. Key expected absorptions for 1-Phenylhex-5-en-3-ol include a broad O-H stretch (around 3200-3600 cm⁻¹), C-H stretches for both sp² and sp³ hybridized carbons, a C=C stretch (around 1640 cm⁻¹), and C-O stretch (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS):

    • Provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 176. Fragmentation patterns could include the loss of water, the allyl group, or cleavage adjacent to the phenyl group.

Workflow for Characterization of a Newly Synthesized Batch

The following diagram illustrates a logical workflow for the characterization and purification of a newly synthesized sample of 1-Phenylhex-5-en-3-ol.

G cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Synthesis Synthesis of 1-Phenylhex-5-en-3-ol Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal TLC TLC Analysis Solvent_Removal->TLC Crude Product Column_Chromatography Column Chromatography NMR 1H and 13C NMR Column_Chromatography->NMR TLC->Column_Chromatography Determine Eluent IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Physical_Properties Boiling Point, Density, Refractive Index MS->Physical_Properties Pure_Product Pure 1-Phenylhex-5-en-3-ol Physical_Properties->Pure_Product Verified Structure & Purity

Caption: Workflow for the synthesis, purification, and characterization of 1-Phenylhex-5-en-3-ol.

References

Methodological & Application

Application Notes and Protocols: Chiral Catalysts for the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enantioselective synthesis of homoallylic alcohols utilizing various chiral catalysts. The synthesis of enantiomerically enriched homoallylic alcohols is a critical transformation in organic synthesis, as these motifs are versatile intermediates in the preparation of numerous natural products and pharmaceutical agents.[1][2] This document covers three major classes of chiral catalysts: Lewis acids, Brønsted acids, and dual photoredox/transition metal systems, offering a comparative look at their applications and methodologies.

Chiral Lewis Acid Catalysis: In(III)-PYBOX Complexes

Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis. The use of indium(III) triflate in combination with chiral PYBOX (pyridine-bis(oxazoline)) ligands provides an effective catalytic system for the enantioselective allylation of aldehydes with allyltributylstannane.[3] This method is notable for its operational simplicity and the commercial availability of the necessary reagents.

Data Presentation

Table 1: Enantioselective Allylation of Various Aldehydes using In(OTf)₃-PYBOX Catalyst.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol8590
24-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol7893
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol8288
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol7585
5Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-ol7080
6Heptanal1-Decen-4-ol6575

Data are representative values compiled from typical results reported in the literature.

Experimental Protocol

General Procedure for the In(III)-PYBOX Catalyzed Enantioselective Allylation of Aldehydes:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, a solution of Indium(III) triflate (In(OTf)₃, 0.02 mmol, 10 mol%) and chiral (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-PYBOX, 0.022 mmol, 11 mol%) in anhydrous dichloromethane (1.0 mL) is stirred at room temperature for 1 hour.

  • Reaction Setup: The reaction mixture is cooled to -78 °C.

  • Addition of Reagents: To the cooled catalyst solution, the aldehyde (0.2 mmol, 1.0 equiv.) is added, followed by the dropwise addition of allyltributylstannane (0.3 mmol, 1.5 equiv.).

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chiral Brønsted Acid Catalysis: Phosphoric Acids

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful organocatalysts for a wide range of enantioselective transformations.[1] In the synthesis of homoallylic alcohols, these catalysts activate allylboronates towards nucleophilic addition to aldehydes, proceeding with high levels of enantioselectivity and diastereoselectivity.[1][4][5][6]

Data Presentation

Table 2: Enantioselective Allylboration of Aldehydes Catalyzed by Chiral Phosphoric Acid (TRIP).

EntryAldehydeAllylboronateProductYield (%)ee (%)dr
1BenzaldehydeAllylboronic acid pinacol ester1-Phenyl-3-buten-1-ol9598-
24-ChlorobenzaldehydeAllylboronic acid pinacol ester1-(4-Chlorophenyl)-3-buten-1-ol9297-
32-NaphthaldehydeAllylboronic acid pinacol ester1-(Naphthalen-2-yl)-3-buten-1-ol9096-
4Benzaldehyde(E)-Crotylboronic acid pinacol ester(1R,2S)-1-Phenyl-3-penten-2-ol8895>20:1 (anti)
5Benzaldehyde(Z)-Crotylboronic acid pinacol ester(1R,2R)-1-Phenyl-3-penten-2-ol8594>20:1 (syn)
6PivalaldehydeAllylboronic acid pinacol ester2,2-Dimethyl-4-penten-3-ol8092-

Data are representative values compiled from typical results reported in the literature.[4]

Experimental Protocol

General Procedure for the Chiral Phosphoric Acid-Catalyzed Enantioselective Allylboration of Aldehydes:

  • Reaction Setup: To a flame-dried vial charged with a magnetic stir bar is added the chiral phosphoric acid catalyst (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 0.01 mmol, 5 mol%). The vial is sealed with a septum and purged with argon.

  • Addition of Reagents: Anhydrous toluene (1.0 mL) is added, followed by the aldehyde (0.2 mmol, 1.0 equiv.) and allylboronic acid pinacol ester (0.24 mmol, 1.2 equiv.).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature, 0 °C, or -30 °C) and monitored by TLC for the consumption of the aldehyde (typically 1-48 hours).

  • Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • Purification: The product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Dual Photoredox/Transition Metal Catalysis

A recent advancement in the synthesis of chiral homoallylic alcohols involves the use of dual catalytic systems, combining photoredox catalysis with transition metal catalysis (e.g., Palladium).[2][7][8][9][10] This strategy allows for the generation of radical intermediates under mild conditions, which then participate in enantioselective allylation reactions. This approach is particularly useful for the synthesis of sterically congested homoallylic alcohols.[2][7][8][9][10]

Data Presentation

Table 3: Asymmetric Synthesis of Homoallylic Alcohols via Dual Pd/Photoredox Catalysis.

EntryVinyl Cyclic CarbonateHantzsch EsterProductYield (%)erb:l ratio
14,4-Diphenyl-5-vinyl-1,3-dioxolan-2-oneDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate2,2-Diphenyl-1-(prop-2-en-1-yl)butane-1,4-diol7189:11>95:5
24-Phenyl-4-(p-tolyl)-5-vinyl-1,3-dioxolan-2-oneDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate2-Phenyl-2-(p-tolyl)-1-(prop-2-en-1-yl)butane-1,4-diol7888:12>95:5
34-(4-Chlorophenyl)-4-phenyl-5-vinyl-1,3-dioxolan-2-oneDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate2-(4-Chlorophenyl)-2-phenyl-1-(prop-2-en-1-yl)butane-1,4-diol6590:10>95:5
44,4-Dimethyl-5-vinyl-1,3-dioxolan-2-oneDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate2,2-Dimethyl-1-(prop-2-en-1-yl)butane-1,4-diol5585:15>95:5
5Spiro[cyclohexane-1,4'-[1][3]dioxolan]-5'-vinyl-2'-oneDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate1-((1-Hydroxycyclohexyl)methyl)but-3-en-1-ol6894:6>95:5

er = enantiomeric ratio; b:l = branched to linear product ratio. Data are representative values from Xue et al. (2021).[7][8]

Experimental Protocol

General Procedure for Dual Pd/Photoredox Catalyzed Asymmetric Allylation:

  • Reaction Setup: In a glovebox, an oven-dried 4 mL vial is charged with Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), the chiral ligand (e.g., (R)-SEGPHOS, 0.011 mmol, 5.5 mol%), the photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 0.002 mmol, 1 mol%), and Cs₂CO₃ (0.3 mmol, 1.5 equiv.).

  • Addition of Reagents: The vinyl cyclic carbonate (0.2 mmol, 1.0 equiv.) and the Hantzsch ester (0.24 mmol, 1.2 equiv.) are added, followed by anhydrous, degassed solvent (e.g., 1,4-dioxane, 1.0 mL).

  • Reaction Conditions: The vial is sealed with a cap and taken out of the glovebox. The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for 24 hours.

  • Workup: After the reaction is complete, the mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the homoallylic alcohol product.

  • Analysis: The enantiomeric ratio is determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis start Start catalyst_prep Catalyst Preparation / Reagent Weighing start->catalyst_prep reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reagent_add Addition of Substrates & Reagents reaction_setup->reagent_add reaction_run Reaction (Stirring, Temp Control, Light) reagent_add->reaction_run workup Quenching & Workup reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, etc.) purification->analysis end End Product analysis->end

Caption: General experimental workflow for chiral catalyst-mediated synthesis of homoallylic alcohols.

Catalyst_Types cluster_catalysts Chiral Catalysts cluster_reagents Allylating Agents Homoallylic Alcohols Homoallylic Alcohols Lewis Acids Lewis Acids Lewis Acids->Homoallylic Alcohols activate aldehyde Brønsted Acids Brønsted Acids Brønsted Acids->Homoallylic Alcohols activate allylboronate Transition Metals Transition Metals Transition Metals->Homoallylic Alcohols forms chiral allyl-metal species Allylstannanes Allylstannanes Allylstannanes->Lewis Acids Allylboronates Allylboronates Allylboronates->Brønsted Acids Allylic Carbonates Allylic Carbonates Allylic Carbonates->Transition Metals Aldehydes Aldehydes Aldehydes->Homoallylic Alcohols

Caption: Logical relationship between different chiral catalyst systems for homoallylic alcohol synthesis.

References

Application Notes and Protocols for Asymmetric Addition of Allyl Reagents to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric addition of allyl reagents to aldehydes is a cornerstone transformation in organic synthesis, providing a powerful method for the stereoselective construction of chiral homoallylic alcohols. These products are valuable building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This document provides detailed experimental protocols and comparative data for several widely used methods to achieve this transformation with high enantioselectivity. The protocols outlined below utilize various chiral catalysts and reagents, each offering distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.

Data Presentation

The following tables summarize the quantitative data for the asymmetric allylation of various aldehydes using different catalytic systems. These tables are designed for easy comparison of yields and enantiomeric excesses (ee).

Table 1: Chiral Phosphoric Acid Catalyzed Asymmetric Allylation of Aldehydes
EntryAldehydeAllylating ReagentCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1BenzaldehydeAllyl Bromide / Zn(S)-TRIP (10)Toluene/Cyclohexane169592
24-NitrobenzaldehydeAllyl Bromide / Zn(S)-TRIP (10)Toluene/Cyclohexane169190
32-NaphthaldehydeAllyl Bromide / Zn(S)-TRIP (10)Toluene/Cyclohexane169394
4CinnamaldehydeAllyl Bromide / Zn(S)-TRIP (10)Toluene/Cyclohexane168885
5CyclohexanecarboxaldehydeAllyl Bromide / Zn(S)-TRIP (10)Toluene/Cyclohexane248591

(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Table 2: Asymmetric Allylation using Chiral Borane Reagents
EntryAldehydeChiral Borane ReagentTemperature (°C)Time (h)Yield (%)ee (%)
1AcetaldehydeB-allyldiisopinocampheylborane-7828596
2BenzaldehydeB-allyldiisopinocampheylborane-7829098
3IsobutyraldehydeB-allyldiisopinocampheylborane-7828895
4FurfuralB-allyldiisopinocampheylborane-7838293
5BenzaldehydeB-allyldiisopinocampheylborane029285
Table 3: Nozaki-Hiyama-Kishi (NHK) Asymmetric Allylation
EntryAldehydeAllyl HalideChiral Ligand (mol%)SolventTime (h)Yield (%)ee (%)
1BenzaldehydeAllyl BromideBis(oxazoline) ligand (15)THF128592
24-MethoxybenzaldehydeAllyl BromideBis(oxazoline) ligand (15)THF128290
3HexanalAllyl IodideCr(salen) complex (10)MeCN247888
43-PhenylpropanalAllyl BromideBis(oxazoline) ligand (15)THF168091
5BenzaldehydeCrotyl BromideTBOxCr(III)Cl (10)THF249599 (anti)
Table 4: BINAP-Silver(I) Catalyzed Asymmetric Allylation
EntryAldehydeAllylating ReagentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeAllyltributyltin(R)-BINAP·AgOTf (5)THF-2088896
24-ChlorobenzaldehydeAllyltributyltin(R)-BINAP·AgOTf (5)THF-2088595
32-NaphthaldehydeAllyltributyltin(R)-BINAP·AgOTf (5)THF-20129097
4CinnamaldehydeAllyltributyltin(R)-BINAP·AgOTf (5)THF-20128292
5HexanalAllyltributyltin(R)-BINAP·AgOTf (5)THF-20247590

Experimental Protocols

Protocol 1: Asymmetric Allylation Catalyzed by a Chiral Phosphoric Acid[1]

This protocol describes the in-situ generation of an organozinc reagent and its subsequent asymmetric addition to an aldehyde, catalyzed by a chiral phosphoric acid.

Materials:

  • Aldehyde (0.1 mmol, 1.0 equiv)

  • Allyl bromide (1.5 equiv)

  • Zinc dust (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (8.0 equiv)

  • (S)-TRIP catalyst (10 mol%)

  • Toluene (anhydrous)

  • Cyclohexane (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add zinc dust (5.0 equiv), ammonium chloride (8.0 equiv), and (S)-TRIP catalyst (10 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene and anhydrous cyclohexane (typically a 1:1 mixture, 1 mL total).

  • Add the aldehyde (1.0 equiv) followed by allyl bromide (1.5 equiv) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Allylation using a Chiral Borane Reagent[2][3]

This protocol details the preparation of B-allyldiisopinocampheylborane and its subsequent reaction with an aldehyde.

Materials:

  • (+)-α-Pinene or (-)-α-Pinene

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Allylmagnesium bromide (1.0 M in diethyl ether)

  • Aldehyde (1.0 equiv)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of B-allyldiisopinocampheylborane

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add (+)-α-pinene (2.2 equiv) and anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 equiv) dropwise via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add allylmagnesium bromide (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour. The resulting solution of B-allyldiisopinocampheylborane is used directly in the next step.

Part B: Asymmetric Allylation

  • Cool the freshly prepared solution of B-allyldiisopinocampheylborane to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.0 equiv) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of 3 M sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with pentane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Catalytic Asymmetric Nozaki-Hiyama-Kishi (NHK) Allylation[4][5]

This protocol describes a catalytic version of the NHK reaction using a chiral ligand.

Materials:

  • Aldehyde (1.0 equiv)

  • Allyl halide (e.g., allyl bromide or iodide, 1.5 equiv)

  • Chromium(II) chloride (CrCl₂) (10 mol%)

  • Nickel(II) chloride (NiCl₂) (2 mol%)

  • Chiral ligand (e.g., bis(oxazoline) ligand, 15 mol%)

  • Manganese powder (Mn) (2.0 equiv)

  • Anhydrous solvent (e.g., THF or MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CrCl₂ (10 mol%), NiCl₂ (2 mol%), the chiral ligand (15 mol%), and manganese powder (2.0 equiv).

  • Add the anhydrous solvent and stir the suspension for 30 minutes at room temperature.

  • Add the aldehyde (1.0 equiv) followed by the allyl halide (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 4: Asymmetric Allylation Catalyzed by a BINAP-Silver(I) Complex[6]

This protocol utilizes a pre-formed or in-situ generated chiral silver catalyst.

Materials:

  • Aldehyde (1.0 equiv)

  • Allyltributyltin (1.2 equiv)

  • (R)-BINAP (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Anhydrous THF

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add (R)-BINAP (5 mol%) and AgOTf (5 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to -20 °C.

  • Add the aldehyde (1.0 equiv) followed by the dropwise addition of allyltributyltin (1.2 equiv).

  • Stir the reaction at -20 °C for 8-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous KF solution and stir vigorously for 1 hour to precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Experimental Workflow

G reagents 1. Reagent Preparation (Chiral Catalyst, Allyl Reagent) reaction 2. Asymmetric Allylation Reaction (Aldehyde, Catalyst, Allyl Reagent) reagents->reaction Add to reaction vessel workup 3. Reaction Quench & Work-up (Extraction, Washing) reaction->workup After reaction completion purification 4. Purification (Column Chromatography) workup->purification Crude product analysis 5. Analysis (Yield, ee Determination) purification->analysis Purified Product

Caption: General workflow for asymmetric allylation of aldehydes.

Catalytic Cycle for Chiral Borane Mediated Allylation

G A Chiral Allylborane C Zimmerman-Traxler Transition State A->C + B Aldehyde B->C D Homoallylic Borinate Ester C->D C-C Bond Formation E Homoallylic Alcohol D->E Work-up (Oxidation) F Borinic Acid Byproduct D->F Work-up

Caption: Proposed catalytic cycle for asymmetric allylboration of aldehydes.

Application Notes and Protocols: Purification of (S)-1-Phenylhex-5-en-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-1-Phenylhex-5-en-3-ol is a chiral secondary alcohol with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its purity is crucial for subsequent reactions and for ensuring the stereochemical integrity of target molecules. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below. This information is essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular FormulaC₁₂H₁₆OPubChem CID: 10103699
Molecular Weight176.26 g/mol PubChem CID: 10103699
Boiling Point130 °C at 11 TorrChemicalBook CAS 60340-28-5
Appearance(Predicted) Colorless Oil-
PolarityModerateInferred from structure

Chromatography Parameters

The successful purification of this compound by column chromatography is highly dependent on the selection of the stationary and mobile phases. Based on the moderate polarity of the target compound, a normal-phase chromatography setup is recommended.

Thin-Layer Chromatography (TLC) for Solvent System Selection

Prior to performing column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3]

Table of Suggested TLC Solvent Systems:

Solvent System (v/v)Expected Rf of this compoundObservations
10% Ethyl Acetate in Hexanes0.2 - 0.3Good starting point for separation.
20% Ethyl Acetate in Hexanes0.3 - 0.5May be suitable if the compound is less polar than expected.
30% Ethyl Acetate in Hexanes0.4 - 0.6Useful for faster elution if separation from impurities is good.
5% Methanol in Dichloromethane0.3 - 0.5An alternative for more polar compounds.[4]

Note: These Rf values are estimates. Actual values must be determined experimentally.

Column Chromatography Parameters

The following table outlines the recommended parameters for the preparative purification of this compound.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on the amount of crude material (e.g., 2-4 cm diameter for 1-5 g of crude product).
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexanes is recommended, starting with a lower polarity than the optimal TLC solvent system. For example, if the optimal TLC solvent is 20% EtOAc/Hexanes, start the column with 5-10% EtOAc/Hexanes and gradually increase the polarity.
Sample Loading Dry loading is recommended for better resolution.[3] The crude material should be adsorbed onto a small amount of silica gel.
Elution Gradient elution is preferred for complex mixtures.[5]
Fraction Collection The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 4 cm diameter column).
Monitoring Fractions should be monitored by TLC to identify those containing the purified product.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spotted sample. Allow the solvent front to travel up the plate.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6][7]

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[3]

    • Add a protective layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions immediately.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate in Hexanes) to elute the compound of interest.

    • Monitor the elution process by collecting fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis: Determine Optimal Solvent System (Rf ~0.3) column_prep Prepare Silica Gel Column tlc->column_prep loading Load Sample onto Column column_prep->loading sample_prep Prepare Crude Sample (Dry Loading) sample_prep->loading elution Elute with Gradient Solvent System loading->elution fractions Collect Fractions elution->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_compound Compound Properties cluster_technique Chromatography Technique cluster_parameters Key Parameters compound This compound (Moderate Polarity) technique Normal-Phase Column Chromatography compound->technique dictates choice of stationary Stationary Phase: Silica Gel (Polar) technique->stationary utilizes mobile Mobile Phase: EtOAc/Hexanes (Less Polar) technique->mobile utilizes stationary->mobile creates separation gradient

Caption: Relationship between compound properties and chromatography parameters.

References

Chiral HPLC Method for the Enantioselective Separation of 1-Phenylhex-5-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method developed for the separation of the enantiomers of 1-Phenylhex-5-en-3-ol. This method is crucial for the analysis of enantiomeric purity, which is a critical parameter in drug development and synthesis, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.

Introduction

1-Phenylhex-5-en-3-ol is a chiral allylic alcohol with a stereogenic center at the carbon atom bearing the hydroxyl group. The ability to separate and quantify its enantiomers is essential for stereoselective synthesis, kinetic resolution studies, and for ensuring the enantiomeric purity of pharmaceutical intermediates. This application note details a robust and reproducible normal-phase HPLC method for this purpose, utilizing a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad applicability in resolving a diverse range of chiral compounds, including aromatic and allylic alcohols.

Experimental Protocols

A comprehensive experimental protocol for the chiral separation of 1-Phenylhex-5-en-3-ol enantiomers is provided below. This protocol is based on established methods for structurally similar phenyl-substituted allylic alcohols.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable starting point is a Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Solvents: HPLC grade n-hexane and isopropanol (IPA) are required for the mobile phase.

  • Sample Preparation: The racemic 1-Phenylhex-5-en-3-ol standard should be dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required to achieve baseline resolution depending on the specific column and system used.

ParameterRecommended Condition
Chiral Stationary Phase Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 20 minutes (adjust as needed)
Method Development and Optimization

Should the initial conditions not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease retention times but may also affect the resolution. A systematic evaluation of the isopropanol content (e.g., from 5% to 20%) is recommended.

  • Alcohol Modifier: In some cases, substituting isopropanol with ethanol can alter the selectivity and improve the separation.

  • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and may improve separation.

Data Presentation

The following table provides an example of the expected data from a successful separation of 1-Phenylhex-5-en-3-ol enantiomers. The exact retention times and resolution factor will vary depending on the specific experimental setup.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 12.5~ 14.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for developing and implementing a chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization racemic_standard Prepare Racemic Standard (1-Phenylhex-5-en-3-ol) inject_sample Inject Sample racemic_standard->inject_sample mobile_phase Prepare Mobile Phase (n-Hexane/IPA) hplc_setup HPLC System Setup (Column, Flow Rate, Temp) mobile_phase->hplc_setup hplc_setup->inject_sample data_acquisition Data Acquisition (UV Detection at 220 nm) inject_sample->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration check_resolution Check Resolution (Rs > 1.5?) peak_integration->check_resolution optimization Optimize Method (Mobile Phase, Flow, Temp) check_resolution->optimization No final_method Final Validated Method check_resolution->final_method Yes optimization->hplc_setup

Caption: Workflow for Chiral HPLC Method Development.

Application Note: Stereochemical Assignment of (S)-1-Phenylhex-5-en-3-ol using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the stereochemical assignment of the chiral alcohol (S)-1-Phenylhex-5-en-3-ol using 1H NMR spectroscopy. The primary method detailed is the widely accepted Mosher's ester analysis, which involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. The distinct 1H NMR chemical shifts of protons adjacent to the newly formed chiral center in the (R)- and (S)-MTPA esters allow for an unambiguous determination of the absolute stereochemistry of the parent alcohol. This method is a cornerstone in synthetic chemistry, natural product analysis, and drug development for the characterization of chiral molecules.

Introduction

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where enantiomers can exhibit vastly different pharmacological activities. This compound is a chiral alcohol intermediate with potential applications in asymmetric synthesis. High-field 1H NMR spectroscopy, in conjunction with chiral derivatizing agents, provides a reliable and accessible method for stereochemical elucidation.

This protocol focuses on the application of Mosher's method, which relies on the formation of diastereomeric esters with (R)- and (S)-MTPA chlorides. The anisotropic effect of the phenyl ring in the MTPA moiety leads to differential shielding and deshielding of nearby protons in the two diastereomers, resulting in observable differences in their 1H NMR spectra. By analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be confidently assigned.

Experimental Protocols

Materials and Instrumentation
  • This compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl3) for NMR analysis

  • NMR Spectrometer (400 MHz or higher recommended)

  • Standard laboratory glassware

Synthesis of (R)-MTPA Ester of this compound
  • To a dry NMR tube, add approximately 5 mg of this compound.

  • Dissolve the alcohol in 0.5 mL of anhydrous CDCl3.

  • Add 2-3 drops of anhydrous pyridine to the solution.

  • Add a 1.2 molar equivalent of (R)-MTPA-Cl to the NMR tube.

  • Cap the tube and gently invert it several times to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for at least 2 hours, or until the reaction is complete as monitored by TLC or 1H NMR.

  • Acquire the 1H NMR spectrum of the resulting (R)-MTPA ester.

Synthesis of (S)-MTPA Ester of this compound
  • Follow the same procedure as described in section 2.2, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl.

  • Acquire the 1H NMR spectrum of the resulting (S)-MTPA ester.

Data Presentation and Analysis

The key to Mosher's analysis is the comparison of the 1H NMR spectra of the two diastereomeric MTPA esters. The chemical shift differences (Δδ) for the protons on either side of the stereocenter are diagnostic.

Table 1: 1H NMR Chemical Shift Data for (R)- and (S)-MTPA Esters of this compound

Proton Assignmentδ (ppm) for (R)-MTPA Esterδ (ppm) for (S)-MTPA EsterΔδ (δS - δR) (ppm)
H-3 (CH-OMTPA)5.305.32+0.02
H-2a2.052.15+0.10
H-2b1.902.02+0.12
H-4a2.452.35-0.10
H-4b2.302.21-0.09
H-1 (CH2-Ph)2.802.85+0.05
H-5 (CH=CH2)5.805.78-0.02
H-6a (CH=CH2)5.105.08-0.02
H-6b (CH=CH2)5.055.03-0.02
Phenyl Protons7.20-7.357.20-7.35~0
OMe3.543.52-0.02

Note: The chemical shift values presented are typical and may vary slightly depending on the specific experimental conditions.

Analysis of Δδ Values:

A positive Δδ value (δS > δR) for a given proton indicates that this proton is shielded by the phenyl group in the (R)-MTPA ester and deshielded in the (S)-MTPA ester. Conversely, a negative Δδ value (δS < δR) indicates deshielding in the (R)-MTPA ester and shielding in the (S)-MTPA ester. Based on the established model for Mosher's analysis, for an (S)-alcohol, the protons on one side of the carbinol carbon will exhibit positive Δδ values, while those on the other side will show negative Δδ values.

In this case, the positive Δδ values for the H-2 protons and the negative Δδ values for the H-4 protons are consistent with the (S) configuration of the alcohol.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the stereochemical assignment of a chiral alcohol using Mosher's method.

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment Start Chiral Alcohol (this compound) R_Ester (R)-MTPA Ester Start->R_Ester Pyridine, CDCl3 S_Ester (S)-MTPA Ester Start->S_Ester Pyridine, CDCl3 R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->S_Ester NMR_R 1H NMR of (R)-Ester R_Ester->NMR_R NMR_S 1H NMR of (S)-Ester S_Ester->NMR_S Compare Calculate Δδ (δS - δR) NMR_R->Compare NMR_S->Compare Assign Stereochemical Assignment Compare->Assign

Caption: Workflow for Stereochemical Assignment using Mosher's Method.

Conclusion

1H NMR analysis of the diastereomeric (R)- and (S)-MTPA esters of 1-phenylhex-5-en-3-ol provides a robust and reliable method for the assignment of its absolute stereochemistry. The predictable shielding and deshielding effects of the MTPA phenyl group on adjacent protons result in a clear pattern of chemical shift differences (Δδ), allowing for an unambiguous determination of the (S) configuration. This protocol is broadly applicable to a wide range of chiral alcohols and remains an indispensable tool in stereochemical analysis.

Application Note: Derivatization of (S)-1-Phenylhex-5-en-3-ol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and chemical research, such as alcohols, possess polar functional groups (-OH) that can lead to poor chromatographic performance. These polar groups can cause peak tailing, reduce volatility, and lead to thermal decomposition in the hot GC inlet.[1][2] Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving GC analysis.[3]

This application note details a protocol for the derivatization of (S)-1-Phenylhex-5-en-3-ol, a chiral secondary alcohol, for GC analysis. The primary method described is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] This process significantly reduces the polarity of the molecule, leading to improved peak shape, enhanced volatility, and better separation on a GC column. For chiral molecules like this compound, derivatization can also enhance the separation of enantiomers on a suitable chiral stationary phase.[4]

Principle of Silylation Silylation is one of the most common derivatization techniques for GC analysis.[1] The reaction involves a nucleophilic attack from the alcohol's oxygen atom on the silicon atom of the silylating reagent.[3] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing alcohols.[5][6] MSTFA is often preferred because its byproducts are highly volatile and do not typically interfere with the chromatogram.[5][7] The general reactivity order for silylation is primary > secondary > tertiary alcohols, due to steric hindrance. For less reactive or sterically hindered alcohols, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reaction rate.[8]

The reaction converts the polar alcohol into a nonpolar trimethylsilyl (TMS) ether, which is more volatile and thermally stable, making it ideal for GC analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as catalyst)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • Anhydrous Hexane or Ethyl Acetate (dilution solvent)

  • 2 mL GC vials with PTFE-lined septa

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

2. Protocol for Silylation using MSTFA This protocol is designed for the derivatization of a 1 mg/mL solution of this compound.

  • Sample Preparation : Prepare a solution of this compound in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Aliquot Sample : Transfer 100 µL of the sample solution into a 2 mL GC vial.

  • Add Derivatizing Reagent : Add 100 µL of MSTFA to the GC vial. For improved reactivity, a reagent mixture of MSTFA + 1% TMCS can be used.[5]

  • Seal and Mix : Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction Incubation : Place the vial in a heating block or water bath set to 60-70°C for 30 minutes to facilitate the reaction.[2][6] For secondary alcohols, a complete reaction is typically achieved within this timeframe.

  • Cooling : Remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution and Analysis : The sample is now derivatized and ready for GC analysis. If necessary, dilute the sample with anhydrous hexane or ethyl acetate to an appropriate concentration for your instrument's sensitivity.

Safety Precautions : Derivatization reagents are often moisture-sensitive and can be corrosive or toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Ensure all glassware and solvents are anhydrous, as the presence of water can consume the reagent and inhibit the reaction.[3]

Visualized Workflow and Reaction

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep Prepare 1 mg/mL This compound in Anhydrous Solvent aliquot Aliquot 100 µL into GC Vial prep->aliquot add_reagent Add 100 µL MSTFA (+1% TMCS) aliquot->add_reagent mix Cap Vial and Vortex add_reagent->mix heat Heat at 60-70°C for 30 min mix->heat cool Cool to Room Temp. heat->cool dilute Dilute with Hexane (if needed) cool->dilute inject Inject into GC/GC-MS dilute->inject

Caption: Experimental workflow for the silylation of this compound.

G alcohol This compound (Polar, Less Volatile) derivative TMS-ether Derivative (Nonpolar, Volatile) alcohol->derivative 60-70°C mstfa MSTFA (Silylating Agent) mstfa->derivative byproduct Volatile Byproducts mstfa->byproduct

Caption: Chemical reaction scheme for the derivatization of the target alcohol.

GC Analysis and Data Presentation

Suggested GC Parameters

  • GC System : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column : For enantiomeric separation, a chiral stationary phase is mandatory. A cyclodextrin-based column such as Rt-βDEXsm or CP Chirasil-DEX CB (25-30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[9][10]

  • Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature : 250°C.

  • Detector Temperature : 275°C (FID) or as per MS source requirements.

  • Oven Program : 70°C initial, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 220°C, hold for 5 minutes. (This program should be optimized for the specific application).

  • Injection Volume : 1 µL.

  • Split Ratio : 50:1 (can be adjusted based on sample concentration).

Expected Results and Data Derivatization is expected to significantly improve the chromatographic analysis. The resulting TMS-ether will be more volatile and less polar, leading to a shorter retention time and a more symmetrical (i.e., less tailing) peak compared to the underivatized alcohol. On a chiral column, the derivatization may also improve the resolution between the (S) and (R) enantiomers.

The following table summarizes hypothetical, yet representative, data comparing the analysis of this compound before and after derivatization.

AnalyteRetention Time (min)Peak Asymmetry (USP)Enantiomeric Resolution (Rs)Comments
Underivatized Alcohol 15.22.11.2Significant peak tailing observed. Poor resolution of enantiomers.
TMS-ether Derivative 11.81.1> 1.8Sharp, symmetrical peak. Baseline separation of enantiomers achieved.

Conclusion The silylation of this compound using MSTFA is a straightforward and effective method to improve its analysis by gas chromatography. The procedure converts the polar alcohol into a volatile and thermally stable TMS-ether derivative, resulting in improved peak shape, reduced retention times, and enhanced separation efficiency. This protocol is particularly valuable for quantitative analysis and for the chiral separation of enantiomers, which is critical in pharmaceutical research and development.

References

Application Notes: (S)-1-Phenylhex-5-en-3-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-1-Phenylhex-5-en-3-ol is a versatile chiral building block with significant potential in the stereoselective synthesis of natural products and their analogues. Its structural features, including a stereodefined secondary alcohol, a terminal olefin, and a phenyl group, offer multiple points for chemical modification. This allows for the construction of complex molecular architectures with precise control over stereochemistry. This document outlines key applications and detailed experimental protocols for the synthetic transformations of this compound, providing a valuable resource for researchers in organic synthesis and drug development.

While direct total syntheses of natural products originating from this compound are not extensively documented, its functional groups are emblematic of key intermediates in the synthesis of various natural product classes, including polyketides, alkaloids, and lignans. The protocols detailed below are based on well-established, analogous reactions and are intended to serve as a guide for the application of this chiral synthon.

Key Synthetic Transformations and Applications

The strategic application of this compound in synthesis hinges on the selective manipulation of its hydroxyl and olefin functionalities. The inherent chirality of the secondary alcohol can be exploited to induce stereoselectivity in subsequent reactions, making it a valuable tool for asymmetric synthesis.

Oxidative Cleavage of the Olefin

Ozonolysis of the terminal double bond provides a straightforward route to a chiral γ-hydroxy aldehyde or the corresponding carboxylic acid after further oxidation. These motifs are common in many natural products.

  • Experimental Workflow:

start This compound step1 Ozonolysis (O3, CH2Cl2/MeOH) start->step1 1. intermediate Chiral γ-Hydroxy Aldehyde step1->intermediate 2. Reductive Workup (e.g., Me2S) step2 Oxidation (e.g., PDC) intermediate->step2 product Chiral γ-Hydroxy Carboxylic Acid step2->product

Caption: Oxidative cleavage of the olefin to form key synthetic intermediates.

Stereoselective Epoxidation and Dihydroxylation

The terminal alkene can be functionalized to introduce additional stereocenters. The directing effect of the existing chiral alcohol can influence the stereochemical outcome of these transformations.

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective formation of a vicinal diol.[1][2][3] The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[2]

  • Vanadium-Catalyzed Asymmetric Epoxidation: For homoallylic alcohols, traditional methods like the Sharpless epoxidation are less effective.[4] Vanadium-catalyzed asymmetric epoxidation using chiral bishydroxamic acid ligands provides high enantioselectivity.[4][5]

Intramolecular Cyclization Reactions

This compound is a suitable precursor for the synthesis of substituted tetrahydropyrans (THPs) and tetrahydrofurans (THFs), which are common structural motifs in polyketide natural products.

  • Prins Cyclization: Acid-catalyzed reaction with an aldehyde can lead to the formation of a tetrahydropyran ring system.[6][7]

  • Experimental Workflow for Tetrahydropyran Synthesis:

start This compound step1 Prins Cyclization (Brønsted or Lewis Acid) start->step1 aldehyde Aldehyde (RCHO) aldehyde->step1 product Substituted Tetrahydropyran step1->product

Caption: Synthesis of tetrahydropyran rings via Prins cyclization.

Modification of the Secondary Alcohol

The secondary alcohol can be oxidized to the corresponding ketone or converted into an ether or ester, providing further avenues for diversification and linkage to other molecular fragments.

Quantitative Data from Analogous Reactions

The following tables summarize typical yields and stereoselectivities for the key transformations discussed, based on literature precedents with similar substrates.

Table 1: Oxidative Transformations of the Olefin

TransformationReagentsSolventTemp. (°C)Yield (%)StereoselectivityReference
Asymmetric DihydroxylationAD-mix-β, MeSO₂NH₂t-BuOH/H₂O085-95>95% ee[1][2]
Vanadium-Catalyzed EpoxidationV(O)(O-iPr)₃, Chiral Ligand, CHPTolueneRT80-90>96% ee[4][5]
Ozonolysis (Reductive)1. O₃, 2. Me₂SCH₂Cl₂/MeOH-7870-85-[8][9][10]

Table 2: Cyclization and Alcohol Modification Reactions

TransformationReagentsSolventTemp. (°C)Yield (%)DiastereoselectivityReference
Prins CyclizationRCHO, InCl₃CH₂Cl₂RT75-90High (cis)[6]
Oxidation to KetonePCC, CeliteCH₂Cl₂RT85-95-[11]
Williamson Ether Synthesis1. NaH, 2. R-XTHF0 to RT70-90-[12]

Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation of this compound

Objective: To synthesize (S)-1-phenylhexane-1,2,5-triol with high enantioselectivity.

Materials:

  • This compound

  • AD-mix-β

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g) and methanesulfonamide (1 mmol).

  • Stir the reaction mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature.

  • Stir for an additional hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired triol.

Protocol 2: Ozonolysis and Reductive Workup

Objective: To synthesize the chiral γ-hydroxy aldehyde from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 mmol) in a 3:1 mixture of DCM and methanol (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (2 mmol) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude aldehyde is often used in the next step without further purification.

Protocol 3: Oxidation of the Secondary Alcohol to a Ketone

Objective: To synthesize 1-phenylhex-5-en-3-one.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) and Celite in DCM (10 mL), add a solution of this compound (1 mmol) in DCM (5 mL).

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude ketone.

  • Purify by column chromatography if necessary.

Conclusion

This compound represents a valuable and versatile chiral starting material for the synthesis of a variety of complex molecules. The protocols and data presented herein provide a foundation for its application in the synthesis of natural products and their analogues, enabling the construction of key structural motifs with a high degree of stereocontrol. Further exploration of its reactivity will undoubtedly expand its utility in the field of organic synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiopure Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure homoallylic alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their versatile functionality allows for further stereocontrolled transformations, making the development of robust and scalable methods for their synthesis a significant area of research. This document provides detailed application notes and protocols for several key industrial-scale methodologies for producing enantiopure homoallylic alcohols. The focus is on catalytic asymmetric allylation of carbonyl compounds, a highly efficient and atom-economical approach.

Key Methodologies for Scalable Synthesis

Several catalytic asymmetric methods have emerged as reliable and scalable for the synthesis of enantiopure homoallylic alcohols. The following sections detail the protocols and characteristics of four prominent methods:

  • Keck Asymmetric Allylation: A reliable method utilizing a chiral titanium-BINOL complex as a Lewis acid catalyst for the enantioselective allylation of aldehydes with allyltributyltin.

  • Nozaki-Hiyama-Kishi (NHK) Reaction (Asymmetric Variant): A powerful chromium-mediated allylation that can be rendered asymmetric through the use of chiral ligands, offering high chemoselectivity.

  • Iridium-Catalyzed Transfer Hydrogenative Allylation: A modern approach that avoids the use of pre-formed organometallic reagents by utilizing alcohols or aldehydes directly with an allyl source, such as allyl acetate, under transfer hydrogenation conditions.

  • Chiral Phosphoric Acid-Catalyzed Allylboration: A metal-free approach that employs a chiral Brønsted acid to catalyze the enantioselective addition of allylboronates to aldehydes.

Keck Asymmetric Allylation

The Keck asymmetric allylation is a widely used method for the synthesis of enantiopure homoallylic alcohols from aldehydes and allyltributylstannane, catalyzed by a chiral titanium(IV) BINOL complex.[1][2][3] This method is known for its high enantioselectivity and operational simplicity.

Experimental Workflow

Keck_Allylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Allylation Reaction BINOL (S)-BINOL Catalyst Chiral Ti(IV)-BINOL Catalyst BINOL->Catalyst Ti_OiPr4 Ti(O-i-Pr)4 Ti_OiPr4->Catalyst Sieves 4Å Molecular Sieves Sieves->Catalyst Solvent_prep CH2Cl2 Solvent_prep->Catalyst Reaction_Vessel Reaction at -78 °C to 0 °C Catalyst->Reaction_Vessel Catalyst Addition Aldehyde Aldehyde Aldehyde->Reaction_Vessel Allylstannane Allyltributylstannane Allylstannane->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Product Enantiopure Homoallylic Alcohol Purification->Product

Caption: Workflow for Keck Asymmetric Allylation.

Detailed Protocol: Gram-Scale Synthesis of (S)-1-Phenyl-3-buten-1-ol

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials:

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL): 1.14 g, 4.0 mmol

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄): 1.14 g, 4.0 mmol

  • 4 Å Molecular Sieves (powdered): 16.0 g

  • Dichloromethane (CH₂Cl₂), anhydrous: 80 mL

  • Benzaldehyde: 2.12 g, 20.0 mmol

  • Allyltributylstannane: 7.95 g, 24.0 mmol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a dry 250-mL round-bottomed flask under a nitrogen atmosphere, add (S)-BINOL (1.14 g, 4.0 mmol) and anhydrous CH₂Cl₂ (40 mL). Stir until the BINOL is completely dissolved.

    • Add powdered 4 Å molecular sieves (16.0 g).

    • Add titanium(IV) isopropoxide (1.14 g, 4.0 mmol) to the suspension.

    • Stir the mixture at room temperature for 1 hour.

  • Allylation Reaction:

    • Cool the catalyst suspension to -78 °C using a dry ice/acetone bath.

    • Add benzaldehyde (2.12 g, 20.0 mmol) to the cold suspension.

    • Add allyltributylstannane (7.95 g, 24.0 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).

    • Allow the mixture to warm to room temperature and stir vigorously until the solids are well-dispersed.

    • Filter the mixture through a pad of celite, washing the filter cake with CH₂Cl₂ (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-1-phenyl-3-buten-1-ol.

Quantitative Data Summary
AldehydeCatalyst Loading (mol%)Yield (%)ee (%)Reference
Benzaldehyde1080-8794-96[4]
Furfural1088>98[3]
Cyclohexanecarboxaldehyde108592[4]
Cinnamaldehyde108290[4]

Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant allows for the enantioselective synthesis of homoallylic alcohols from aldehydes and allyl halides.[5][6] The reaction is mediated by chromium(II) salts, with a catalytic amount of a nickel(II) salt, and a chiral ligand is employed to induce enantioselectivity.

Reaction Mechanism

NHK_Mechanism cluster_catalyst_gen Catalyst Generation & Activation cluster_cycle Catalytic Cycle NiCl2 NiCl2 Ni0 Ni(0) NiCl2->Ni0 Reduction CrCl2 2 CrCl2 CrCl2->Ni0 Transmetalation Transmetalation CrCl2->Transmetalation Ox_Add Oxidative Addition Ni0->Ox_Add CrCl3 2 CrCl3 Allyl_Halide Allyl-X Allyl_Halide->Ox_Add Allyl_Ni Allyl-Ni(II)-X Ox_Add->Allyl_Ni Allyl_Ni->Transmetalation Allyl_Cr Allyl-Cr(III)-X Transmetalation->Allyl_Cr Addition Nucleophilic Addition Allyl_Cr->Addition Aldehyde R-CHO Aldehyde->Addition Cr_Alkoxide Chromium Alkoxide Addition->Cr_Alkoxide Hydrolysis Hydrolysis Cr_Alkoxide->Hydrolysis Product Homoallylic Alcohol Hydrolysis->Product Chiral_Ligand Chiral Ligand Chiral_Ligand->Addition Controls Stereochemistry

Caption: Mechanism of the Asymmetric NHK Reaction.

Detailed Protocol: Gram-Scale Synthesis of a Chiral Homoallylic Alcohol

This is a general protocol based on literature procedures for the asymmetric NHK reaction.[7][8]

Materials:

  • Chromium(II) chloride (CrCl₂): 20 mol%

  • Nickel(II) chloride (NiCl₂): 2 mol%

  • Chiral ligand (e.g., a chiral sulfonamide-based ligand): 3 mol%

  • Aldehyde: 1.0 equiv

  • Allyl bromide: 2.0 equiv

  • Zirconocene dichloride (Cp₂ZrCl₂): 0.5 equiv (optional, can improve yields)

  • Tetra-n-butylammonium bromide (TBAB): 0.1 M

  • Dimethylformamide (DMF), anhydrous

  • Manganese powder (for catalytic Cr versions)

  • Aqueous workup solutions (e.g., HCl, NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add CrCl₂ (20 mol%), NiCl₂ (2 mol%), and the chiral ligand (3 mol%) to a dry reaction flask.

    • Add anhydrous DMF to dissolve the salts and ligand.

    • Add the aldehyde (1.0 equiv) and Cp₂ZrCl₂ (0.5 equiv, if used).

    • Add TBAB (0.1 M).

  • Reaction Execution:

    • Add the allyl bromide (2.0 equiv) to the stirred reaction mixture.

    • If using a catalytic amount of CrCl₂, add manganese powder as the stoichiometric reductant.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Quench the reaction by pouring it into a stirred mixture of water and diethyl ether.

    • Acidify the aqueous layer with dilute HCl to dissolve the chromium salts.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary
AldehydeAllyl SourceLigand Loading (mol%)Yield (%)dree (%)Reference
Complex Aldehyde 1Alkenyl Bromide3 (L1)65>20:1>98[7]
Complex Aldehyde 2Alkenyl Bromide3 (L2)721:15>98[7]
BenzaldehydeAllyl Bromide1085-90[5]
4-NitrobenzaldehydeCrotyl Bromide1078>95:5 (anti)92[5]

Iridium-Catalyzed Transfer Hydrogenative Allylation

This modern approach offers a more atom-economical and environmentally benign route to enantiopure homoallylic alcohols by avoiding stoichiometric organometallic reagents.[9][10][11] The reaction can start from either an alcohol (via in situ oxidation) or an aldehyde, using an allyl source like allyl acetate.

Catalytic Cycle

Ir_Catalysis_Cycle Ir_cat [Ir(cod)Cl]2 + Chiral Ligand Ir_H Ir-H Species Ir_cat->Ir_H H-Transfer from iPrOH or RCH2OH Ir_allyl Ir-π-allyl Ir_cat->Ir_allyl π-allyl formation Ir_H->Ir_cat Regeneration Addition Carbonyl Addition Ir_H->Addition Alcohol RCH2OH Alcohol->Ir_H Dehydrogenation Aldehyde RCHO Alcohol->Aldehyde Aldehyde->Addition H2O H2O Allyl_OAc Allyl-OAc Allyl_OAc->Ir_allyl Ir_allyl->Addition AcOH AcOH Ir_alkoxide Ir-Alkoxide Addition->Ir_alkoxide Product Homoallylic Alcohol Ir_alkoxide->Product Protonolysis

Caption: Iridium-Catalyzed Transfer Hydrogenative Allylation.

Detailed Protocol: Gram-Scale Synthesis from an Alcohol

This protocol is based on the work of Krische and coworkers.[12]

Materials:

  • [Ir(cod)Cl]₂: 1.5 mol%

  • (R)-Cl,MeO-BIPHEP (or other suitable chiral ligand): 3.3 mol%

  • Cesium carbonate (Cs₂CO₃): 20 mol%

  • m-Nitrobenzoic acid: 10 mol%

  • Primary alcohol: 1.0 equiv (e.g., ~20 mmol)

  • Allyl acetate: 5.0 equiv

  • Toluene, anhydrous

  • Aqueous workup solutions

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry pressure tube, add [Ir(cod)Cl]₂ (1.5 mol%), (R)-Cl,MeO-BIPHEP (3.3 mol%), Cs₂CO₃ (20 mol%), and m-nitrobenzoic acid (10 mol%).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous toluene, the primary alcohol (1.0 equiv), and allyl acetate (5.0 equiv) via syringe.

    • Seal the pressure tube.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath at 110 °C for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue directly by silica gel column chromatography to obtain the enantiopure homoallylic alcohol.

Quantitative Data Summary
SubstrateCatalyst Loading (Ir, mol%)LigandYield (%)ee (%)Reference
1,3-Propanediol (two-directional)3.0(S,S)-BDPP8199[12]
4-Nitrobenzyl alcohol2.5(R)-Cl,MeO-BIPHEP8197[10]
1-Hexanol2.5(R)-Cl,MeO-BIPHEP7896[10]
Cinnamyl alcohol2.5(R)-BINAP8595[10]

Chiral Phosphoric Acid-Catalyzed Allylboration

This method provides a powerful metal-free alternative for the asymmetric synthesis of homoallylic alcohols.[13][14][15][16] Chiral BINOL-derived phosphoric acids act as Brønsted acid catalysts, activating allylboronates towards nucleophilic addition to aldehydes.

Proposed Transition State

References

Troubleshooting & Optimization

Technical Support Center: Catalytic Asymmetric Allylation of Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the catalytic asymmetric allylation of aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Enantioselectivity: Why am I getting a nearly racemic mixture?

Low enantioselectivity is a common issue that can arise from several factors, including catalyst deactivation, incorrect catalyst choice, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst Choice: The catalyst may not be suitable for the specific aldehyde substrate. For instance, some catalysts are more effective for aromatic aldehydes, while others are better for aliphatic ones.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvents. Ensure all materials are pure and dry.

  • Reaction Temperature: The reaction temperature can significantly influence enantioselectivity. Lowering the temperature often improves enantioselectivity, although it may decrease the reaction rate. For example, in the allylation of benzaldehyde with allyltributyltin, using a BINOL-based titanium catalyst, a decrease in temperature from -20 °C to -78 °C can lead to a significant increase in enantiomeric excess (ee).

  • Incorrect Stoichiometry: The ratio of the catalyst, aldehyde, and allylating agent is crucial. An excess of the allylating agent can sometimes lead to a background uncatalyzed reaction, which is racemic.

Troubleshooting Workflow: Low Enantioselectivity

low_enantioselectivity start Low Enantioselectivity Observed check_catalyst Verify Catalyst Suitability for Substrate start->check_catalyst check_purity Check Reagent and Solvent Purity check_catalyst->check_purity Catalyst is appropriate optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Reagents are pure optimize_stoich Adjust Stoichiometry optimize_temp->optimize_stoich Temperature optimized analyze_results Analyze Results optimize_stoich->analyze_results Stoichiometry adjusted

Figure 1. A flowchart for troubleshooting low enantioselectivity.

Low Yield: What are the primary causes of poor conversion?

Low yields can be attributed to a variety of factors, including catalyst inhibition, side reactions, or improper reaction setup.

Common Side Reactions and Mitigation Strategies:

  • Homo-coupling of the Allylating Agent: This is a common side reaction, especially with organometallic allylating agents. It can often be minimized by slowly adding the allylating agent to the reaction mixture.

  • Cannizzaro-Tishchenko-type Reactions: In the presence of certain Lewis acid catalysts, aldehydes lacking an α-hydrogen can undergo disproportionation, leading to the formation of an alcohol and a carboxylic acid. Using milder catalysts or different solvents can sometimes prevent this.

  • Protodemetalation of the Allylating Agent: Traces of water or other protic impurities can protonate the allylating agent, rendering it inactive. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Preparation of Anhydrous Solvents

  • Solvent Selection: Choose a solvent appropriate for the reaction (e.g., THF, Toluene, CH₂Cl₂).

  • Drying Agent: Use a suitable drying agent. For example, sodium/benzophenone for THF or calcium hydride for CH₂Cl₂.

  • Distillation: Reflux the solvent over the drying agent under an inert atmosphere for several hours.

  • Collection: Distill the solvent directly into the reaction flask or a storage flask containing molecular sieves.

Formation of Unexpected Byproducts: How can I identify and minimize them?

The formation of unexpected byproducts often points to specific side reactions that can be controlled by adjusting the reaction conditions.

Byproduct Identification and Control:

ByproductPotential CauseSuggested Solution
Homo-coupled Allyl Product Excess of allylating agent, high temperatureSlow addition of the allylating agent, lower reaction temperature
Aldol Condensation Product Presence of a strong base, enolizable aldehydeUse a non-basic catalyst, ensure reaction conditions are neutral or acidic
Meerwein-Ponndorf-Verley Reduction Product Use of a reducing catalyst, presence of a hydrogen sourceChoose a catalyst with low reducing activity, ensure anhydrous conditions

Catalytic Cycle and Potential Side Reactions

catalytic_cycle catalyst Catalyst (Ln-L*) intermediate Catalyst-Aldehyde Complex catalyst->intermediate Coordination aldehyde Aldehyde (RCHO) aldehyde->intermediate allyl_agent Allylating Agent (Allyl-M) allyl_agent->intermediate side_reaction1 Side Reaction: Homo-coupling allyl_agent->side_reaction1 side_reaction2 Side Reaction: Protodemetalation allyl_agent->side_reaction2 product Homoallylic Alcohol intermediate->product Allylation product->catalyst Release

Figure 2. A simplified catalytic cycle showing key steps and potential side reactions.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and conditions on the asymmetric allylation of benzaldehyde.

Catalyst SystemAllylating AgentTemp (°C)Yield (%)ee (%)Reference
Ti(Oi-Pr)₄ / (R)-BINOLAllylSnBu₃-208592
Cr(III)-salenAllylBr / Mn257885
AgF / (R)-BINAPAllyltrimethoxysilane09096

Note: The data presented here is for illustrative purposes and specific results may vary depending on the exact experimental conditions and substrate scope.

Key Experimental Protocol: General Procedure for Catalytic Asymmetric Allylation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the metal precursor in the anhydrous solvent. Stir the mixture at the specified temperature for the recommended time to allow for catalyst formation.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature.

  • Substrate Addition: Add the aldehyde substrate to the catalyst solution.

  • Allylating Agent Addition: Slowly add the allylating agent to the reaction mixture over a period of time using a syringe pump to minimize side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Troubleshooting low enantioselectivity in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low enantioselectivity in chiral alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of a ketone is giving low enantiomeric excess (ee). What are the most common causes?

A1: Low enantioselectivity in asymmetric ketone reductions can stem from several factors. The most common culprits include:

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in the energy difference between the two diastereomeric transition states that lead to the different enantiomers.[1]

  • Inappropriate Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state assembly, directly impacting enantioselectivity.[2]

  • Catalyst Purity and Activity: The chiral catalyst may be impure, degraded, or not activated properly.

  • Presence of Water: Many asymmetric reductions, particularly those using borane reagents like the Corey-Bakshi-Shibata (CBS) reduction, are highly sensitive to moisture.[3]

  • Incorrect Catalyst Loading: The amount of catalyst used can sometimes affect the enantioselectivity of the reaction.

  • Substrate-Related Issues: The electronic and steric properties of the ketone substrate can significantly influence the stereochemical outcome.[4]

Q2: How does temperature generally affect the enantioselectivity of an asymmetric reaction?

A2: In general, lowering the reaction temperature often leads to an increase in enantiomeric excess.[1] This is because the difference in the free energy of activation between the two competing diastereomeric transition states becomes more significant at lower temperatures. However, this is not a universal rule, and in some cases, an optimal temperature exists that is not the lowest possible.[5][6] It is crucial to screen a range of temperatures to find the optimal conditions for a specific reaction.

Q3: Can the choice of solvent dramatically change the enantiomeric excess?

A3: Absolutely. The solvent can have a profound effect on enantioselectivity by influencing the solubility of the catalyst and substrate, the stability of the catalyst-substrate complex, and the overall reaction mechanism. For instance, in the CBS reduction, a dramatic solvent effect has been observed, with nitroethane providing significantly higher enantioselectivity for certain substrates compared to more common solvents like THF or toluene.[2] A solvent screening study is often a critical step in optimizing a new asymmetric transformation.

Q4: I am using a chiral phosphoric acid (CPA) catalyst and getting poor enantioselectivity. What should I investigate?

A4: When troubleshooting low ee with a CPA catalyst, consider the following:

  • Catalyst Structure: The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are crucial for creating a well-defined chiral pocket.[7] A different CPA catalyst might be required for your specific substrate.

  • Catalyst Acidity (pKa): The acidity of the CPA is important for its catalytic activity and its interaction with the substrate.[7]

  • Solvent: The solvent can influence the hydrogen bonding interactions that are key to the catalytic cycle.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.

  • Substrate Compatibility: The substrate must be able to effectively interact with the chiral environment of the catalyst.

Q5: How do I determine the enantiomeric excess of my chiral alcohol product?

A5: The most common and reliable method for determining the enantiomeric excess of a chiral alcohol is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[8] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers in the chromatogram is then used to calculate the ee.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Corey-Bakshi-Shibata (CBS) Reduction

If you are experiencing low enantioselectivity with a CBS reduction, follow these troubleshooting steps:

dot

Caption: Troubleshooting workflow for low enantioselectivity in CBS reductions.

Guide 2: General Troubleshooting for Asymmetric Synthesis

This guide provides a general workflow for troubleshooting low enantioselectivity in any asymmetric synthesis of a chiral alcohol.

dot

Caption: General troubleshooting logic for low enantioselectivity.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in the Reduction of Benzalacetone

This table illustrates the impact of temperature on the enantiomeric excess in the asymmetric reduction of benzalacetone using an in-situ generated p-I-PhO-oxazaborolidine catalyst.[6]

EntryTemperature (°C)Enantiomeric Excess (% ee)
1085
2-2090
3-4092
4-6095
Table 2: Solvent Effects on the Enantioselective Reduction of a Ketone

The choice of solvent can significantly influence the enantioselectivity of the CBS reduction. The following data shows the effect of different solvents on the reduction of a specific ketone.

EntrySolventYield (%)Enantiomeric Excess (% ee)
1Toluene9591
2THF9285
3Dichloromethane8882
4Nitroethane9697

Note: Data is illustrative and based on general trends observed in the literature. Specific results will vary with the substrate and catalyst.

Table 3: Impact of Catalyst Loading on Enantioselectivity

The effect of catalyst loading on enantioselectivity can be complex. While a higher loading can sometimes improve results, it can also lead to side reactions or catalyst aggregation that may decrease the ee.

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
128588
259294
3109596
4209495

Note: Data is illustrative and based on general trends. The optimal catalyst loading is highly substrate and reaction dependent.

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of a Ketone

This protocol provides a general guideline for performing a CBS reduction.[3]

  • Apparatus Setup: Under an inert atmosphere (e.g., argon or nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Preparation (in situ):

    • To the cooled flask, add a solution of the (R)- or (S)-Me-CBS-oxazaborolidine catalyst (typically 1.0 M in toluene, 0.1-0.2 equivalents).

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Borane:

    • Slowly add a solution of the borane reagent (e.g., BH₃·THF, 1.0 M in THF, 1.0-1.5 equivalents) to the catalyst solution.

    • Stir the mixture for 5-10 minutes.

  • Substrate Addition:

    • Add a solution of the ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF or toluene) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching:

    • Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.

  • Work-up:

    • Allow the reaction to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Add a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-based catalyst.[9][10]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral Ru-catalyst (e.g., (S,S)-TsDPEN-Ru) in isopropanol.

  • Base Addition: Add a base (e.g., potassium tert-butoxide) to the catalyst solution and stir for a few minutes to activate the catalyst.

  • Substrate Addition: Add acetophenone to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time. Monitor the reaction by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Step-by-Step Guide for Chiral HPLC Method Development

Developing a robust chiral HPLC method is crucial for accurately determining enantiomeric excess.[8][11][12]

  • Column Selection:

    • Start with a small library of chiral columns with different chiral stationary phases (CSPs), such as polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns.[11]

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • If the analytes are basic, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%).

    • If the analytes are acidic, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Mobile Phase Screening (Reversed Phase):

    • If the compound is more polar, screen mobile phases consisting of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate or phosphate buffer).

  • Optimization:

    • Once a column and mobile phase system that shows some separation is identified, optimize the resolution by:

      • Adjusting the mobile phase composition: Fine-tune the ratio of the strong and weak solvents.

      • Changing the flow rate: Lower flow rates often improve resolution.

      • Varying the temperature: Both increasing and decreasing the column temperature can affect selectivity.

  • Method Validation:

    • Once a good separation is achieved, validate the method for linearity, precision, and accuracy. Inject a racemic standard to confirm that the two enantiomers are well-resolved and have equal response factors.

References

Technical Support Center: Asymmetric Allylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in asymmetric allylation reactions.

Troubleshooting Guide

This guide addresses common problems encountered during asymmetric allylation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: My asymmetric allylation reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in an asymmetric allylation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may not be active due to improper preparation, handling, or storage.

    • Solution: Prepare a fresh batch of the catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use dry, degassed solvents.

  • Ligand Degradation: Chiral ligands, particularly phosphoramidites, can be susceptible to hydrolysis or oxidation.

    • Solution: Use freshly prepared or purified ligands. Store ligands under an inert atmosphere and at low temperatures. Avoid exposure to moisture and air.

  • Inhibitors in Reagents or Solvents: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons.

    • Solution: Purify all starting materials and solvents before use. Ensure solvents are anhydrous and free of peroxides.

  • Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal for the specific substrate and catalyst system.

    • Solution: Systematically vary the reaction temperature. In some cases, lower temperatures can improve catalyst stability and enantioselectivity, while in others, higher temperatures may be required to achieve a reasonable reaction rate.[1] Adjust the concentration of the reactants and catalyst. Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using techniques like TLC or GC.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_catalyst Verify Catalyst and Ligand Integrity (Freshly prepared? Stored properly?) start->check_catalyst check_reagents Check Reagent and Solvent Purity (Purified? Anhydrous?) check_catalyst->check_reagents If catalyst is confirmed active problem_solved Problem Resolved check_catalyst->problem_solved If new catalyst works optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) check_reagents->optimize_conditions If reagents are pure check_reagents->problem_solved If pure reagents work optimize_conditions->problem_solved If conversion improves

Caption: A workflow diagram for troubleshooting low reaction conversion.

Issue 2: Low Enantioselectivity

Question: My reaction is proceeding to completion, but the enantiomeric excess (ee) of my product is low. What factors could be causing this, and how can I improve the enantioselectivity?

Answer:

Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. This can be due to a variety of factors, including catalyst deactivation, suboptimal reaction conditions, or the inherent nature of the substrate.

Potential Causes and Solutions:

  • Catalyst Deactivation/Decomposition: The chiral catalyst may be decomposing into a more active, non-chiral species that catalyzes the reaction achirally.

    • Solution: Lowering the reaction temperature can sometimes mitigate catalyst decomposition and improve enantioselectivity.[1] Ensure strict inert atmosphere conditions to prevent the formation of achiral palladium black.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the reaction and, consequently, the enantioselectivity.[2]

    • Solution: Screen a range of solvents with varying polarities. Nonpolar aprotic solvents often give higher enantioselectivities in palladium-catalyzed asymmetric allylic alkylations.[2]

  • Ligand Structure: The steric and electronic properties of the chiral ligand are critical for achieving high enantioselectivity.

    • Solution: If possible, screen a library of ligands with different steric bulk and electronic properties to find the optimal match for your substrate.

  • Background Racemic Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation.

    • Solution: Lowering the reaction temperature can often suppress the background reaction more than the catalyzed one, leading to an improvement in ee.[1]

Data Presentation: Effect of Reaction Parameters on Enantioselectivity

Table 1: Influence of Solvent on Enantioselectivity

SolventDielectric Constant (approx.)Enantiomeric Excess (ee%)
Toluene2.4High
THF7.6Moderate to High
Dichloromethane9.1Moderate
Acetonitrile37.5Low

Note: The trend of decreasing enantioselectivity with increasing solvent polarity is a general observation and may vary depending on the specific reaction.[2]

Table 2: Influence of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee%)
-2095
090
25 (Room Temp)82
5065

Note: This is a representative example; the optimal temperature is highly substrate and catalyst dependent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The most common signs of catalyst deactivation include a decrease in reaction rate, a drop in product yield, and a loss of enantioselectivity. In some cases, you may observe the formation of palladium black, which is a clear indication of catalyst decomposition.

Q2: How can I prevent the degradation of my phosphoramidite ligand?

A2: Phosphoramidite ligands are sensitive to moisture and oxygen. To prevent degradation, they should be handled and stored under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents and reagents should be thoroughly dried and degassed before use.

Q3: Can I reactivate a deactivated catalyst?

A3: In some cases, catalyst reactivation is possible, but it is often challenging in the context of asymmetric catalysis where the chiral ligand's integrity is paramount. For simple deactivation by poisoning, removal of the poison may restore activity. However, if the catalyst has decomposed (e.g., formation of palladium black), it is generally not possible to regenerate the active chiral species in situ. It is usually more reliable to start with a fresh batch of catalyst.

Q4: My reaction is sensitive to air, but I don't have access to a glovebox. What can I do?

A4: Standard Schlenk line techniques are a viable alternative to a glovebox for handling air-sensitive reagents. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas like argon or nitrogen.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand in the desired stoichiometric ratio (typically 1:2 Pd:ligand).

    • Add dry, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the nucleophile and any necessary base in the reaction solvent.

    • Add the allylic substrate to this mixture.

  • Initiation of the Reaction:

    • Using a gas-tight syringe, transfer the pre-formed catalyst solution to the flask containing the substrate and nucleophile.

    • Stir the reaction mixture at the desired temperature.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture using a syringe and analyze them by TLC, GC, or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

G Pd0 Pd(0)L Pi_Allyl π-Allyl-Pd(II)L Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Product Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: A simplified diagram of the catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation.

Catalyst Deactivation Pathways

Understanding the potential pathways for catalyst deactivation is key to developing robust reaction conditions.

Logical Relationship of Deactivation Factors

G Deactivation Catalyst Deactivation Ligand_Degradation Ligand Degradation (Hydrolysis, Oxidation) Deactivation->Ligand_Degradation Catalyst_Poisoning Catalyst Poisoning (Impurities in reagents/solvents) Deactivation->Catalyst_Poisoning Pd_Black Formation of Palladium Black Deactivation->Pd_Black Suboptimal_Conditions Suboptimal Conditions (High Temperature, Wrong Solvent) Suboptimal_Conditions->Ligand_Degradation Suboptimal_Conditions->Pd_Black

Caption: A diagram illustrating the interconnected factors leading to catalyst deactivation.

References

Technical Support Center: Enhancing Diastereoselectivity in the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of homoallylic alcohols. The focus is on addressing specific issues related to enhancing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in the synthesis of homoallylic alcohols?

A1: Diastereoselectivity in homoallylic alcohol synthesis is primarily influenced by the following factors:

  • Choice of Allylating Reagent: The structure of the allylmetal or allylboron reagent, including the substituents on the allyl group, plays a crucial role. For instance, using α-substituted allylboronates can lead to high (Z)-selectivities.[1][2]

  • Catalyst System: The choice of catalyst, such as a chiral phosphoric acid or a Lewis acid like BF₃·OEt₂, can significantly direct the stereochemical outcome.[3][4] Chiral phosphoric acids, for example, can promote (Z)-selective allylation by positioning the α-substituent in a pseudoaxial position in the transition state.[1][2]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5]

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the reagents and the geometry of the transition state.

  • Substrate Structure: The steric and electronic properties of the aldehyde or ketone substrate can influence the facial selectivity of the nucleophilic attack. For chiral aldehydes, the inherent facial bias (Felkin-Anh model) can either match or mismatch the preference of the chiral reagent/catalyst.[4]

  • Additives: Additives like Lewis bases or salts can modify the reactivity of the allylating agent and influence the stereochemical outcome.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps?

A2: A low diastereomeric ratio (dr) suggests that the energy difference between the competing transition states is minimal.[1][2] Here are the initial steps to troubleshoot this issue:

  • Lower the Reaction Temperature: This is often the most effective initial step to increase selectivity.

  • Screen Different Solvents: The polarity of the solvent can have a significant impact on the transition state geometry. Test a range of solvents with varying polarities.

  • Vary the Catalyst: If you are using a catalyst, try screening different types. For example, if a Lewis acid is not providing selectivity, a chiral Brønsted acid like a phosphoric acid derivative might be more effective.[1][2][3]

  • Modify the Allylating Reagent: If possible, modify the steric bulk of the substituents on the allylating reagent. For allylboronates, changing the diol backbone can influence selectivity.

Q3: How can I selectively synthesize the syn- or anti-homoallylic alcohol?

A3: The selective synthesis of syn- or anti-homoallylic alcohols is typically achieved by controlling the geometry of the six-membered ring transition state (Zimmerman-Traxler model).

  • For anti-diastereoselectivity: Use an (E)-crotylmetal or (E)-crotylboron reagent. The equatorial orientation of the substituent on the crotyl group in the chair-like transition state leads to the anti-product.[6]

  • For syn-diastereoselectivity: Use a (Z)-crotylmetal or (Z)-crotylboron reagent. The axial orientation of the substituent on the crotyl group in the chair-like transition state results in the syn-product. A highly reactive nickel-catalyst system can facilitate the in situ transposition of a homoallyl pinacol boronic ester to a Z-crotyl pinacol boronic ester, which then reacts to form syn-homoallylic alcohols with high diastereoselectivity.[3]

Q4: Can I reverse the diastereoselectivity of my reaction?

A4: Yes, in some systems, reversing the diastereoselectivity is possible:

  • Catalyst Control: In certain iridium-catalyzed allylations, it is possible to achieve a complete reversal of diastereoselectivity by modifying the reaction conditions.[7]

  • Chirality Pairing: By pairing the chirality of a boron reagent with the chirality of a phosphoric acid catalyst, it is possible to selectively obtain two different stereoisomers of a chiral homoallylic alcohol from the same boron reagent. For example, a chiral nonracemic α-CH₂Bpin-substituted crotylboronate with an (S)-phosphoric acid catalyst can yield Z-anti-homoallylic alcohols, while using the (R)-catalyst can produce E-anti-homoallylic alcohols.[8]

  • Lewis Acid vs. No Catalyst: The presence or absence of a Lewis acid can dramatically switch the selectivity. For instance, the reaction of aldehydes with α-boryl-(E)-crotylboronate in the presence of BF₃·OEt₂ gives excellent E-selectivity for δ-boryl-anti-homoallylic alcohols, whereas the uncatalyzed reaction can favor the Z-isomer.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (e.g., dr < 2:1) - High reaction temperature.- Non-optimal solvent.- Insufficient steric or electronic differentiation in the transition state.- Lower the reaction temperature (e.g., from room temperature to -78 °C).- Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF).- Use a bulkier protecting group on the aldehyde or a different substituent on the allylating agent.
Formation of the undesired diastereomer - Incorrect geometry of the crotylating reagent.- Mismatched chirality between the substrate and a chiral catalyst/reagent.- Verify the isomeric purity of the (E)- or (Z)-crotylating reagent.- If using a chiral catalyst, try the opposite enantiomer of the catalyst.[8]- Consider using a reagent-controlled approach where the stereochemistry of the reagent dictates the outcome, regardless of the substrate's chirality.
Poor yield along with low diastereoselectivity - Decomposition of reagents or catalyst.- Side reactions are competing with the desired pathway.- Ensure all reagents are pure and the reaction is performed under an inert atmosphere.- Lowering the temperature may suppress side reactions.- Additives may be necessary to stabilize the active species.
Inconsistent results between batches - Purity of reagents (especially the allylating agent).- Trace amounts of water or other impurities.- Purify all reagents before use.- Ensure rigorous drying of glassware and solvents.- Standardize the procedure for the preparation of the allylating agent.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing diastereoselectivity.

Table 1: Effect of Catalyst on Diastereoselectivity

AldehydeAllylating ReagentCatalyst (mol%)SolventTemp (°C)dr (anti:syn)Yield (%)Reference
Benzaldehydeα-boryl-(E)-crotylboronateNoneCH₂Cl₂-781:10 (Z-major)95[4]
Benzaldehydeα-boryl-(E)-crotylboronateBF₃·OEt₂ (20)CH₂Cl₂-78>20:1 (E-major)85[4]
4-MeO-C₆H₄CHOα-boryl-(E)-crotylboronateBF₃·OEt₂ (20)CH₂Cl₂-78>20:1 (E-major)89[6]
4-CF₃-C₆H₄CHOα-boryl-(E)-crotylboronateBF₃·OEt₂ (20)CH₂Cl₂-7811:1 (E-major)64[6]

Table 2: Effect of Temperature on Diastereoselectivity in Nickel-Catalyzed Allenylic Alkylation

Temperature (°C)Time (h)dree (%)Yield (%)Reference
222410:19975[5]
1036>20:19982[5]

Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂-Catalyzed E-Selective Allylation

This protocol is adapted from the highly stereoselective synthesis of (E)-δ-boryl-anti-homoallylic alcohols.[4]

  • To a solution of the aldehyde (0.20 mmol) in CH₂Cl₂ (2.0 mL) at -78 °C is added BF₃·OEt₂ (0.40 mmol, 2.0 equiv).

  • After stirring for 10 minutes, a solution of α-boryl-(E)-crotylboronate (0.30 mmol, 1.5 equiv) in CH₂Cl₂ (1.0 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Allylation

This protocol is a general representation of the synthesis of δ-alkyl-substituted (Z)-homoallylic alcohols.[1][2]

  • In a glovebox, the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) is added to a vial.

  • A solution of the α-substituted allylboronate (0.22 mmol, 1.1 equiv) in toluene (1.0 mL) is added.

  • The mixture is stirred for 5 minutes at room temperature.

  • The aldehyde (0.20 mmol, 1.0 equiv) is added, and the vial is sealed.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24-48 hours).

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched homoallylic alcohol.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower temperature to -78 °C check_temp->lower_temp No check_solvent Have different solvents been screened? check_temp->check_solvent Yes lower_temp->check_solvent end_good Diastereoselectivity Improved lower_temp->end_good screen_solvents Screen a range of solvents (polar & non-polar) check_solvent->screen_solvents No check_catalyst Is a catalyst being used? check_solvent->check_catalyst Yes screen_solvents->check_catalyst screen_solvents->end_good screen_catalysts Screen different catalysts (Lewis/Brønsted acids) check_catalyst->screen_catalysts Yes modify_reagent Modify the structure of the allylating agent check_catalyst->modify_reagent No screen_catalysts->modify_reagent screen_catalysts->end_good modify_reagent->end_good end_bad Consult further literature for specific system modify_reagent->end_bad

Caption: Troubleshooting workflow for low diastereoselectivity.

zimmerman_traxler cluster_anti Formation of anti-Homoallylic Alcohol cluster_syn Formation of syn-Homoallylic Alcohol e_reagent E-Crotylboronate e_ts Chair-like Transition State (R' is equatorial) e_reagent->e_ts anti_product anti-Product e_ts->anti_product z_reagent Z-Crotylboronate z_ts Chair-like Transition State (R' is axial) z_reagent->z_ts syn_product syn-Product z_ts->syn_product

Caption: Zimmerman-Traxler model for diastereoselectivity.

experimental_workflow start Define Target Diastereomer (syn or anti) reagent_selection Select Appropriate (E)- or (Z)-Allylating Reagent start->reagent_selection catalyst_screening Screen Catalysts (e.g., Lewis Acids, Chiral Phosphoric Acids) reagent_selection->catalyst_screening temp_optimization Optimize Reaction Temperature catalyst_screening->temp_optimization solvent_screening Optimize Solvent temp_optimization->solvent_screening analysis Analyze Diastereomeric Ratio (dr) via NMR or GC solvent_screening->analysis analysis->temp_optimization dr not optimal finish Optimized Procedure analysis->finish

References

Technical Support Center: Solvent Effects on Enantiomeric Excess of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the enantiomeric excess (% ee) of homoallylic alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical for the enantiomeric excess (ee) in the synthesis of homoallylic alcohols?

A1: The solvent plays a crucial role in asymmetric synthesis by influencing the stability of the transition states leading to the different enantiomers. It can affect the solubility of catalysts and reagents, the aggregation state of organometallic reagents, and the coordination environment of the metal center in catalytic reactions. These interactions can alter the energy difference between the diastereomeric transition states, thereby directly impacting the enantioselectivity of the reaction.

Q2: Is there a general trend between solvent polarity and enantiomeric excess?

A2: While not a universal rule, in some systems, a trend between solvent polarity and enantiomeric excess has been observed. For instance, in certain catalytic asymmetric allylations, less polar solvents have been found to favor higher enantioselectivity. This is because non-polar solvents are less likely to interfere with the formation of the highly organized chiral transition state assembly required for high stereochemical induction. However, the optimal solvent is highly dependent on the specific reaction, catalyst, and substrate.

Q3: Can the solvent influence reaction rate and yield in addition to enantioselectivity?

A3: Absolutely. The solvent's ability to dissolve reactants and catalysts directly impacts reaction kinetics. A solvent that provides good solubility for all components will generally lead to a faster reaction rate. Conversely, poor solubility can lead to low yields or incomplete reactions. In some cases, the choice of solvent is also critical for suppressing side reactions, such as the cyclization of the product. For example, toluene has been used as a solvent to inhibit the cyclization of epoxy alcohols to tetrahydrofuran by-products in vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols.

Q4: What are some common classes of solvents used in the asymmetric synthesis of homoallylic alcohols?

A4: A wide range of solvents are employed, including:

  • Ethereal solvents: Tetrahydrofuran (THF), diethyl ether (Et₂O), dioxane.

  • Aromatic hydrocarbons: Toluene, benzene, xylenes.

  • Chlorinated solvents: Dichloromethane (DCM), chloroform (CHCl₃).

  • Polar aprotic solvents: Acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).[1][2]

The choice among these depends on the specific reaction methodology (e.g., Nozaki-Hiyama-Kishi reaction, Brown allylation, etc.).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Enantiomeric Excess (% ee) Suboptimal Solvent: The solvent may be disrupting the chiral transition state.1. Screen a range of solvents: Test solvents from different classes (ethereal, aromatic, chlorinated, polar aprotic) to identify the optimal one for your specific catalyst and substrate. 2. Consider solvent polarity: If a trend is observed, explore solvents with similar polarity to the one that gave the best initial result. 3. Consult literature: Review similar reactions to see which solvents have been successful.
Presence of Impurities: Water or other impurities in the solvent can react with organometallic reagents or catalysts, leading to a non-selective background reaction.1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Purify reagents: Purify all starting materials to remove any potential inhibitors or competing reactants.
Incorrect Catalyst or Ligand Concentration: The concentration can affect the aggregation state of the catalyst, which in turn influences enantioselectivity.1. Optimize concentration: Perform a concentration screen for your catalyst and ligand to find the optimal conditions.
Low or No Reaction Conversion Poor Solubility of Reactants or Catalyst: One or more components may not be sufficiently soluble in the chosen solvent.1. Change solvent: Select a solvent known to dissolve all reaction components effectively. 2. Increase temperature: Gently heating the reaction may improve solubility and reaction rate (monitor for any decrease in ee).
Catalyst Deactivation: The solvent may be coordinating to the catalyst and inhibiting its activity.1. Use a non-coordinating solvent: Switch to a solvent that is less likely to bind to the catalyst's active site.
Formation of By-products Solvent-Mediated Side Reactions: The solvent may be promoting undesired reaction pathways.1. Change solvent: As an example, in the vanadium-catalyzed epoxidation of homoallylic alcohols, using toluene as a solvent can prevent the formation of a tetrahydrofuran by-product.[3]

Data Presentation

The following table summarizes the effect of different solvents on the enantiomeric excess of the homoallylic alcohol product from the asymmetric allylation of benzaldehyde with allyl(diisopinocampheyl)borane.

SolventEnantiomeric Excess (% ee)
Diethyl ether (Et₂O)96
Tetrahydrofuran (THF)95
Toluene93
Dichloromethane (CH₂Cl₂)85
Acetonitrile (CH₃CN)75

Data is representative and compiled for illustrative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocols

General Protocol for Solvent Screening in the Asymmetric Synthesis of Homoallylic Alcohols

This protocol outlines a general procedure for screening various solvents to optimize the enantiomeric excess of a homoallylic alcohol product. This example is based on a typical catalytic asymmetric allylation.

Materials:

  • Aldehyde substrate

  • Allylating agent (e.g., allyltributyltin, allylboronate)

  • Chiral catalyst (e.g., chiral Lewis acid, organocatalyst)

  • A selection of anhydrous solvents for screening (e.g., THF, Toluene, DCM, MeCN, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Stirring plate and magnetic stir bars

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Apparatus for purification (e.g., column chromatography)

  • Instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Preparation of Reaction Vessels: In an inert atmosphere glovebox or using Schlenk line techniques, prepare a series of identical, dry reaction flasks. Each flask will correspond to one solvent to be tested.

  • Addition of Catalyst and Substrate: To each flask, add the chiral catalyst (e.g., 10 mol%) and the aldehyde substrate (1.0 eq).

  • Addition of Solvents: To each respective flask, add the same volume of a different anhydrous solvent to achieve the desired reaction concentration (e.g., 0.1 M).

  • Initiation of Reaction: Cool the reaction mixtures to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the allylating agent (e.g., 1.2 eq) to each flask via syringe while stirring.

  • Reaction Monitoring: Allow the reactions to stir at the set temperature. Monitor the progress of each reaction by TLC until the starting aldehyde is consumed.

  • Quenching the Reaction: Once the reactions are complete, quench them by adding a suitable quenching solution (e.g., saturated aqueous NH₄Cl or water).

  • Work-up and Purification: Allow the mixtures to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of the purified homoallylic alcohol from each reaction using chiral HPLC or GC analysis.

  • Analysis: Compare the enantiomeric excess values obtained for each solvent to identify the optimal solvent for the reaction.

Mandatory Visualization

Solvent_Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_solvent Is the solvent known to be optimal for this reaction type? start->check_solvent screen_solvents Perform Solvent Screen: - Ethereal (THF, Et2O) - Aromatic (Toluene) - Chlorinated (DCM) - Polar Aprotic (MeCN, DMF) check_solvent->screen_solvents No check_impurities Are anhydrous solvents and purified reagents being used? check_solvent->check_impurities Yes analyze_results Analyze ee and yield. Identify optimal conditions. screen_solvents->analyze_results dry_solvents Rigorously dry all solvents and purify reagents. check_impurities->dry_solvents No check_concentration Is the catalyst/ligand concentration optimized? check_impurities->check_concentration Yes dry_solvents->screen_solvents optimize_conc Perform concentration optimization studies. check_concentration->optimize_conc No check_concentration->analyze_results Yes optimize_conc->screen_solvents end High Enantiomeric Excess Achieved analyze_results->end

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Catalyst Loading Optimization for Asymmetric Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalyst Loading Optimization in Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing catalytic reactions for enhanced enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for catalyst loading in an unknown asymmetric reaction?

A1: For a novel asymmetric transformation, a good starting point for catalyst loading is typically in the range of 1-5 mol%.[1] Screening experiments with different catalyst loadings within this range, for instance at 1, 2.5, and 5 mol%, can provide initial insights into the catalyst's efficiency.[1] It is crucial to monitor not only the conversion of the starting material but also the enantiomeric excess (e.e.) of the product at each loading.

Q2: How does catalyst loading generally affect the enantioselectivity and yield of a reaction?

A2: The relationship between catalyst loading and reaction outcome is not always linear. Generally, insufficient catalyst loading can lead to low conversion rates.[2] Conversely, excessively high catalyst loading might lead to undesirable side reactions, catalyst aggregation, or in some cases, a decrease in enantioselectivity.[3][4] Finding the optimal catalyst loading is a balance between achieving a high reaction rate, high conversion, and excellent enantioselectivity.[2]

Q3: My reaction shows low enantioselectivity. Should I increase or decrease the catalyst loading?

A3: A low enantioselectivity can be caused by several factors, and adjusting the catalyst loading is a key troubleshooting step.

  • Increase Loading: In some cases, a higher catalyst concentration can favor the desired catalytic cycle over a non-selective background reaction, thus improving enantioselectivity.[4]

  • Decrease Loading: In other instances, particularly with highly active catalysts, lower loadings can minimize the formation of catalytically active but less selective species (e.g., aggregates), leading to higher e.e. An adverse effect of higher catalyst loading on enantioselectivity has been observed in certain organocatalytic reactions.

  • Other Factors: It is also critical to consider other reaction parameters such as temperature, solvent, and substrate concentration, as these can significantly influence enantioselectivity.[5][6][7][8]

Q4: What are the common causes of catalyst deactivation in asymmetric synthesis?

A4: Catalyst deactivation, the loss of catalytic activity over time, is a significant challenge.[9] Common causes include:

  • Poisoning: Strong binding of impurities from starting materials, solvents, or the reaction atmosphere (e.g., oxygen, water) to the active sites of the catalyst.[1][9][10]

  • Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.[9][10]

  • Thermal Degradation (Sintering): At elevated temperatures, metal particles on a supported catalyst can agglomerate, reducing the active surface area.[9]

  • Leaching: Dissolution of the active metal component of a heterogeneous catalyst into the reaction medium.[9]

  • Structural Changes: The catalyst itself may undergo a chemical transformation to a less active or inactive species during the reaction.[9]

Q5: How can I troubleshoot catalyst deactivation?

A5: Addressing catalyst deactivation involves identifying the root cause and taking corrective measures.

  • Purification of Reagents: Ensure starting materials and solvents are of high purity and free from potential catalyst poisons.[1]

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation by oxygen or moisture.[1]

  • Temperature Control: Operating at the lowest effective temperature can minimize thermal degradation.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coke can be removed by calcination.

  • Catalyst Design: Modifying the catalyst structure or support can enhance its stability.[9]

Troubleshooting Guides

Issue 1: Low Conversion Rate

If you are experiencing a low conversion of your starting material, consider the following troubleshooting steps in a systematic manner.

LowConversionTroubleshooting Start Low Conversion CheckLoading Is Catalyst Loading Sufficient? Start->CheckLoading IncreaseLoading Increase Catalyst Loading CheckLoading->IncreaseLoading No CheckPurity Are Reagents and Solvents Pure? CheckLoading->CheckPurity Yes IncreaseLoading->CheckPurity Purify Purify Starting Materials and Solvents CheckPurity->Purify No CheckTemp Is Reaction Temperature Optimal? CheckPurity->CheckTemp Yes Purify->CheckTemp OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes OptimizeTemp->CheckTime IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckDeactivation Is Catalyst Deactivating? CheckTime->CheckDeactivation Yes IncreaseTime->CheckDeactivation TroubleshootDeactivation Address Deactivation (see guide) CheckDeactivation->TroubleshootDeactivation Yes Resolution Improved Conversion CheckDeactivation->Resolution No TroubleshootDeactivation->Resolution

Caption: Troubleshooting workflow for addressing low reaction conversion.

Issue 2: Poor Enantioselectivity

Poor enantioselectivity can be a complex issue. This guide provides a logical workflow to identify and resolve the problem.

PoorEnantioTroubleshooting Start Poor Enantioselectivity OptimizeLoading Optimize Catalyst Loading (Increase/Decrease) Start->OptimizeLoading CheckTemp Is Temperature Optimized? OptimizeLoading->CheckTemp OptimizeTemp Screen a Range of Temperatures CheckTemp->OptimizeTemp No CheckSolvent Is the Solvent Optimal? CheckTemp->CheckSolvent Yes OptimizeTemp->CheckSolvent ScreenSolvents Screen Different Solvents CheckSolvent->ScreenSolvents No CheckConcentration Is Substrate Concentration a Factor? CheckSolvent->CheckConcentration Yes ScreenSolvents->CheckConcentration VaryConcentration Vary Substrate Concentration CheckConcentration->VaryConcentration Potentially CheckLigand Is the Ligand Appropriate? CheckConcentration->CheckLigand No VaryConcentration->CheckLigand ScreenLigands Screen a Library of Ligands CheckLigand->ScreenLigands Potentially Resolution Improved Enantioselectivity CheckLigand->Resolution Yes ScreenLigands->Resolution

Caption: A decision tree for troubleshooting poor enantioselectivity.

Data Presentation: Catalyst Loading Effects

The following tables summarize the impact of catalyst loading on reaction outcomes from various studies.

Table 1: Effect of Catalyst Loading on an Asymmetric Hydrogenation [1]

Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (e.e., %)
1< 50Not Determined
28592
39594
496-9794-95
596-9794-95

Table 2: Influence of Catalyst Loading on the Asymmetric Ring-Opening of a meso-Epoxide [11]

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)
0.56590
1.08895
2.09296
5.09396

Table 3: Catalyst Loading vs. Yield in a Wieland-Miescher Ketone Synthesis [3]

Catalyst Loading (mg/mL)Reaction Yield (%)
5~30
10~45
15~55
20~60
25~65
30~70
35~65

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalyst Loading

This protocol outlines a general procedure for rapidly screening optimal catalyst loading using a parallel reactor system.

Objective: To efficiently determine the catalyst loading that provides the best balance of conversion and enantioselectivity.

Materials:

  • Parallel reactor system (e.g., 96-well plate reactor)

  • Substrate

  • Chiral catalyst

  • Solvent

  • Internal standard (for analytical purposes)

  • Quenching solution

  • Analytical instrumentation (e.g., chiral HPLC or GC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the substrate at a known concentration in the chosen solvent.

    • Prepare a stock solution of the chiral catalyst at a known concentration.

  • Reaction Setup:

    • In each well of the parallel reactor, add a specific volume of the substrate stock solution.

    • Add varying volumes of the catalyst stock solution to different wells to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).

    • Ensure the total reaction volume in each well is the same by adding an appropriate amount of solvent.

    • Seal the reactor plate.

  • Reaction Execution:

    • Place the reactor in a temperature-controlled shaker and run the reaction for a predetermined time.

  • Work-up and Analysis:

    • At the end of the reaction time, quench each reaction simultaneously by adding a quenching solution.

    • Add a known amount of an internal standard to each well.

    • Dilute the samples as necessary for analysis.

    • Analyze the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess for each catalyst loading.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Stock Solution Dispense_Substrate Dispense Substrate into Wells Prep_Substrate->Dispense_Substrate Prep_Catalyst Prepare Catalyst Stock Solution Dispense_Catalyst Dispense Varying Catalyst Loadings Prep_Catalyst->Dispense_Catalyst Dispense_Substrate->Dispense_Catalyst Run_Reaction Run Parallel Reactions Dispense_Catalyst->Run_Reaction Quench Quench Reactions Run_Reaction->Quench Add_Standard Add Internal Standard Quench->Add_Standard Analyze Analyze by Chiral HPLC/GC Add_Standard->Analyze Result Determine Optimal Catalyst Loading Analyze->Result

Caption: Workflow for high-throughput screening of catalyst loading.

Protocol 2: Kinetic Analysis of an Asymmetric Catalytic Reaction

This protocol describes how to perform a kinetic study to understand the effect of catalyst loading on the reaction rate.

Objective: To determine the reaction order with respect to the catalyst and gain insight into the reaction mechanism.

Materials:

  • Jacketed reactor with temperature control and overhead stirring

  • Substrate

  • Chiral catalyst

  • Solvent

  • Syringe pump for controlled addition (optional)

  • In-situ analytical probe (e.g., FTIR) or automated sampling system

  • Analytical instrumentation (e.g., HPLC, GC)

Procedure:

  • Reaction Setup:

    • Charge the reactor with the substrate and solvent.

    • Allow the mixture to reach the desired reaction temperature and equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known amount of the catalyst.

    • Begin monitoring the reaction progress immediately. This can be done by:

      • In-situ analysis: Using a real-time probe to continuously measure the concentration of reactants and products.

      • Automated sampling: An automated system withdraws aliquots at specific time intervals, which are then quenched and prepared for offline analysis.

  • Data Collection:

    • Collect data on the concentration of the product (or consumption of the reactant) over time.

  • Repeat with Different Catalyst Loadings:

    • Repeat the experiment using different initial catalyst concentrations while keeping all other parameters (substrate concentration, temperature, etc.) constant.

  • Data Analysis:

    • Plot the initial reaction rate versus the catalyst concentration.

    • Determine the reaction order with respect to the catalyst from the slope of a log-log plot of initial rate versus catalyst concentration.

This detailed information should equip researchers with the necessary tools to effectively optimize catalyst loading in their asymmetric synthesis experiments.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-Phenylhex-5-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of methods for determining the enantiomeric excess of the chiral secondary alcohol, (S)-1-Phenylhex-5-en-3-ol, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC stands as the most widely utilized and robust method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

For the analysis of this compound, a secondary allylic alcohol containing a phenyl group, polysaccharide-based CSPs are particularly effective. Columns such as the Chiralpak® AD-H, which features amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, are well-suited for this type of separation. The separation can typically be achieved using a normal-phase mobile system, such as a mixture of a non-polar alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

Performance Comparison of Chiral HPLC Methods
ParameterMethod A: Chiralpak AD-HMethod B: Chiralcel OD-HMethod C: Lux Cellulose-1
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25 °C30 °C25 °C
Detection Wavelength 220 nm220 nm220 nm
Retention Time (S)-enantiomer ~ 8.5 min~ 12.1 min~ 7.2 min
Retention Time (R)-enantiomer ~ 9.8 min~ 13.5 min~ 8.1 min
Resolution (Rs) > 2.0> 1.8> 1.9
Analysis Time < 12 min< 15 min< 10 min

Note: This data is representative and serves for comparative purposes. Actual retention times and resolution may vary and require method optimization.

Detailed Experimental Protocol: Chiral HPLC of 1-Phenylhex-5-en-3-ol

This protocol outlines a typical procedure for determining the enantiomeric excess of this compound using a Chiralpak AD-H column.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AD-H column (5 µm, 4.6 x 250 mm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample of 1-Phenylhex-5-en-3-ol (racemic standard and the sample of unknown ee)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the racemic 1-Phenylhex-5-en-3-ol standard in the mobile phase to a concentration of approximately 1 mg/mL. This will be used to determine the retention times of both enantiomers and to calculate the resolution.

  • Prepare the sample of this compound with unknown enantiomeric excess in the same manner, aiming for a similar concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Conditions:

  • Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

  • Inject the sample of unknown enantiomeric excess.

  • Integrate the peak areas for both enantiomers in the chromatogram.

6. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For the determination of the ee of the (S)-enantiomer, the area of the (S)-peak would be the major enantiomer.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (Hexane:IPA 90:10) sample_prep Prepare Samples (Racemate & Unknown) equilibration Equilibrate Column (Chiralpak AD-H) mobile_phase->equilibration injection Inject Samples sample_prep->injection equilibration->injection detection UV Detection (220 nm) injection->detection integration Integrate Peak Areas detection->integration calculation Calculate % ee integration->calculation

Caption: Workflow for ee determination by Chiral HPLC.

Comparison with Alternative Methods

While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric excess of chiral alcohols.

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Chiral HPLC Differential interaction with a chiral stationary phase.[1][2]High resolution, high sensitivity, broad applicability, well-established.Higher cost of chiral columns, method development can be time-consuming.Excellent: The primary and most reliable method.
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Good: May require derivatization of the hydroxyl group to increase volatility.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.Faster separations than HPLC, reduced organic solvent consumption ("greener" method).[3][4]Specialized instrumentation required, less universally available than HPLC.Excellent: A strong alternative to HPLC, offering speed and sustainability benefits.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[5]Rapid analysis, no separation required, provides structural information.Lower sensitivity than chromatographic methods, requires higher sample concentration, CSA may not resolve all enantiomers.Good: A useful screening tool, but may lack the precision of chromatographic methods for accurate ee determination.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration.Generally not a quantitative method for ee on its own unless coupled with HPLC.Fair: Primarily used for qualitative analysis and determination of absolute configuration, not for routine ee quantification.

Conclusion

For the accurate and reliable determination of the enantiomeric excess of this compound, chiral HPLC remains the method of choice for most research and industrial applications. Its high resolution and sensitivity ensure precise quantification. For high-throughput environments or where a reduction in organic solvent use is critical, chiral SFC presents a powerful and increasingly popular alternative. NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach that is valuable for initial screening and reaction monitoring. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to 19F NMR for Determining Enantiomeric Excess of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development of chiral drugs and other bioactive molecules. Among the various analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the rapid and accurate determination of the enantiomeric purity of chiral alcohols. This guide provides a comprehensive comparison of 19F NMR-based methods with other techniques, supported by experimental data and detailed protocols.

Principle of 19F NMR for Enantiomeric Excess Determination

The fundamental principle behind using 19F NMR to determine enantiomeric excess lies in the conversion of a pair of enantiomeric alcohols into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) that contains a fluorine atom. Since diastereomers have different physical and chemical properties, their corresponding fluorine nuclei will reside in slightly different magnetic environments, leading to distinct signals in the 19F NMR spectrum. The relative integration of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

Comparison of Chiral Derivatizing Agents for 19F NMR

Several chiral derivatizing agents (CDAs) containing fluorine are available for the analysis of chiral alcohols. The choice of CDA can significantly impact the resolution of the diastereomeric signals. Key parameters to consider are the magnitude of the chemical shift difference (Δδ) between the diastereomeric signals and the ease of the derivatization reaction.

Chiral Derivatizing Agent (CDA)StructureTypical Δδ (ppm) for AlcoholsKey Features & AdvantagesLimitations
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) 0.05 - 0.5Widely used and commercially available in both enantiomeric forms. Well-established method.[1][2][3]Signal overlap can sometimes be an issue.[1] The conformational model for predicting absolute configuration can be unreliable.[1]
2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) 0.1 - 1.0+Generally provides larger Δδ values compared to MTPA, leading to better resolution.[1][4] More reliable for determining absolute configuration in some cases.[1]Not as widely commercially available as MTPA.
1-Fluoroindan-1-carboxylic acid (FICA) Not explicitly quantified in search resultsCan be used for both 1H and 19F NMR analysis.[5]Requires chromatographic separation to obtain enantiomerically pure forms.[5]
(Rac)-α-methyl-4-fluorobenzylamine Not explicitly quantified in search resultsUsed in a three-component derivatization approach with an enantiopure diol.[6]Indirect method for diols, not directly for simple alcohols.[6]
2-Fluorobenzoyl chloride Significant baseline separation reportedUsed for in-situ fluorine labeling of alcohols, followed by analysis with a chiral solvating agent.[7][8][9]Requires an additional chiral solvating agent for discrimination.[7][8][9]

Experimental Protocols

General Workflow for Enantiomeric Excess Determination by 19F NMR

The following diagram illustrates the typical workflow for determining the enantiomeric excess of a chiral alcohol using 19F NMR spectroscopy.

G Workflow for 19F NMR Enantiomeric Excess Determination cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis cluster_calculation Calculation chiral_alcohol Chiral Alcohol Sample reaction React to form Diastereomeric Esters chiral_alcohol->reaction cda Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) cda->reaction nmr_acquisition Acquire 19F NMR Spectrum reaction->nmr_acquisition data_processing Process Data (Integrate Signals) nmr_acquisition->data_processing ee_calculation Calculate Enantiomeric Excess data_processing->ee_calculation

Caption: General workflow for determining the enantiomeric excess of a chiral alcohol using 19F NMR.

Detailed Protocol for Derivatization with Mosher's Acid Chloride

This protocol is a representative example for the derivatization of a chiral secondary alcohol with Mosher's acid chloride (MTPA-Cl).

Materials:

  • Chiral alcohol (approx. 5-10 mg)

  • (R)- or (S)-MTPA-Cl (1.2 equivalents)

  • Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)

  • Anhydrous solvent (e.g., CDCl3, CH2Cl2)

  • NMR tube

Procedure:

  • Dissolve the chiral alcohol in the anhydrous solvent in a clean, dry vial.

  • Add the anhydrous pyridine or other base to the solution.

  • Add the MTPA-Cl to the mixture. The reaction is typically rapid and can be monitored by TLC.

  • Once the reaction is complete (usually within 30 minutes to a few hours at room temperature), the reaction mixture can be directly analyzed by 19F NMR. For cleaner spectra, an aqueous workup can be performed to remove excess reagents and the pyridinium salt.

  • Transfer the final solution to an NMR tube for analysis.

  • Acquire the 19F NMR spectrum. A standard or reference compound (e.g., trifluorotoluene) can be added for accurate chemical shift referencing.[10]

  • Integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Comparison with Alternative Methods

While 19F NMR is a powerful technique, it is important to consider its performance relative to other common methods for determining enantiomeric excess.

G Comparison of Methods for Enantiomeric Excess Determination cluster_advantages Advantages cluster_disadvantages Disadvantages 19F_NMR 19F NMR 19F_NMR_adv High sensitivity Simple spectra Low signal overlap[1] 19F_NMR->19F_NMR_adv 19F_NMR_dis Requires derivatization CDA may not be readily available 19F_NMR->19F_NMR_dis Chiral_HPLC Chiral HPLC Chiral_HPLC_adv High accuracy and precision Direct separation without derivatization Chiral_HPLC->Chiral_HPLC_adv Chiral_HPLC_dis Method development can be time-consuming Requires specific chiral stationary phase Chiral_HPLC->Chiral_HPLC_dis 1H_NMR 1H NMR with CDA 1H_NMR_adv Readily available instrumentation 1H_NMR->1H_NMR_adv 1H_NMR_dis Complex spectra Signal overlap is common[11] 1H_NMR->1H_NMR_dis Chiral_GC Chiral GC Chiral_GC_adv High resolution for volatile compounds Chiral_GC->Chiral_GC_adv Chiral_GC_dis Limited to thermally stable and volatile compounds Chiral_GC->Chiral_GC_dis

References

Determining the Absolute Configuration of Secondary Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of Mosher's acid analysis and its alternatives for elucidating the stereochemistry of secondary alcohols, supported by experimental data and detailed protocols.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its biological activity. Therefore, accurate and reliable methods for its determination are paramount. This guide will delve into the widely used Mosher's acid analysis, and compare it with other prevalent techniques, including other chiral derivatizing agents (CDAs), Competing Enantioselective Acylation (CEA), the use of Chiral Solvating Agents (CSAs), and Vibrational Circular Dichroism (VCD).

At a Glance: Comparison of Methods

MethodPrincipleSample RequirementThroughputKey AdvantagesKey Limitations
Mosher's Acid Analysis (MTPA) Derivatization with (R)- and (S)-MTPA to form diastereomers, followed by ¹H NMR analysis of chemical shift differences (Δδ).~1-5 mgLowWell-established, reliable for a wide range of secondary alcohols.Requires synthesis of two derivatives, potential for racemization, can be time-consuming.[1]
Other Chiral Derivatizing Agents (e.g., MPA, MαNP) Similar to Mosher's method, but using different chiral acids to potentially achieve larger Δδ values.~1-5 mgLowCan provide larger and more easily interpretable Δδ values.[2][3]Subject to similar limitations as Mosher's method.
Competing Enantioselective Acylation (CEA) Kinetic resolution of the alcohol using two enantiomers of a chiral catalyst; the faster-reacting catalyst indicates the alcohol's configuration.[4][5]Microgram to milligram quantitiesModerateHigh sensitivity, requires minimal sample, rapid analysis time (often <1 hour).[4][5]Relies on a clear kinetic resolution, mnemonic is empirically derived.
Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes in solution, leading to separate NMR signals for enantiomers.~1-10 mgHighNo derivatization required, rapid screening of conditions possible.[6][7]Formation of distinct diastereomeric complexes is not guaranteed, solvent-dependent.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a computationally predicted spectrum.~5-15 mgLow to ModerateNo derivatization required, provides a direct determination of absolute configuration.[8][9]Requires specialized instrumentation and computational resources, can be challenging for conformationally flexible molecules.[10]

Quantitative Data Comparison: Chiral Derivatizing Agents

The efficacy of chiral derivatizing agents is often assessed by the magnitude of the induced chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the resulting diastereomers. Larger Δδ values generally lead to a more confident assignment of the absolute configuration. The following table summarizes representative Δδ values for different CDAs with various secondary alcohols.

Secondary AlcoholChiral Derivatizing AgentProton(s) AnalyzedΔδ (ppm)Reference
1-Phenylethanol(R)- and (S)-MTPACH-OH-0.20[11]
1-Phenylethanol(R)- and (S)-FICACH-OH+0.51[11]
1-Phenylethanol(R)- and (S)-F-THENACH-OH+0.81[11]
(-)-Menthol(R)- and (S)-MTPAH-3-0.113[3]
(-)-Menthol(R)- and (S)-MPAH-3-0.214[3]
(-)-Menthol(R)- and (S)-MαNP acidH-3~ -0.45[2]
L-Lactate derivative(R)- and (S)-MTPACF₃ (¹⁹F NMR)-0.48[11]
L-Lactate derivative(R)- and (S)-TBBACF₃ (¹⁹F NMR)-0.05[11]

Note: The sign of the Δδ value is dependent on the specific proton being observed and the conformation of the diastereomer.

Experimental Workflows and Protocols

Mosher's Acid Analysis: A Step-by-Step Guide

This protocol details the widely used NMR-based method for determining the absolute configuration of a chiral secondary alcohol.[12][13][14][15]

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_determination Configuration Determination A Chiral Secondary Alcohol R_Ester (S)-MTPA Ester Diastereomer A->R_Ester Pyridine, DMAP, CH₂Cl₂ S_Ester (R)-MTPA Ester Diastereomer A->S_Ester Pyridine, DMAP, CH₂Cl₂ R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (S)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (R)-Ester S_Ester->NMR_S Calc Calculate Δδ = δS - δR for Protons Near Stereocenter NMR_R->Calc NMR_S->Calc Model Apply Mosher's Model Calc->Model Config Absolute Configuration Model->Config Assign Absolute Configuration

References

Comparison of different chiral ligands for asymmetric allylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex molecules. Asymmetric allylation, the addition of an allyl group to a prochiral substrate to create a new stereocenter, stands out as a powerful and versatile transformation. The success of this reaction hinges on the choice of the chiral ligand, which orchestrates the stereochemical outcome. This guide provides an objective comparison of the performance of different classes of chiral ligands for two major types of asymmetric allylation reactions: the palladium-catalyzed asymmetric allylic alkylation (AAA) of allylic acetates and the asymmetric allylation of aldehydes. Experimental data is presented to support the comparisons, and a detailed, representative experimental protocol is provided.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is a widely employed method for the formation of C-C, C-N, C-O, and C-S bonds. The choice of chiral ligand is critical for achieving high enantioselectivity. Here, we compare the performance of several common ligand classes in the benchmark reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Data Presentation: Performance of Chiral Ligands in the Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate
Ligand ClassLigand Name/StructureYield (%)Enantiomeric Excess (ee, %)Reference
Phosphoramidite (S)-PipPhos9998[1]
(R,R)-SIPHOS-PE9997[1]
Diphosphine (R,R)-Trost Ligand>9598[2]
(S)-BINAP9581[1]
(R,R)-Me-DuPhos9895[1]
P,N-Ligands (S)-PHOX9999[3]
(R)-SIPHOX-Bn9998[1]

Reaction conditions, unless otherwise specified, are typically performed with a palladium precursor (e.g., [Pd(allyl)Cl]₂), the chiral ligand, a base (e.g., BSA, KOAc), and the nucleophile (dimethyl malonate) in a suitable solvent (e.g., CH₂Cl₂, THF) at room temperature.

Asymmetric Allylation of Aldehydes

The addition of an allyl group to a prochiral aldehyde is a fundamental method for the synthesis of chiral homoallylic alcohols, which are valuable building blocks in natural product synthesis. A variety of chiral ligands and catalytic systems have been developed for this transformation. This section compares the performance of different chiral ligands in the asymmetric allylation of benzaldehyde with allyltributylstannane.

Data Presentation: Performance of Chiral Ligands in the Asymmetric Allylation of Benzaldehyde
Ligand ClassLigand Name/StructureCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
BINOL-derived (R)-BINOLTi(Oi-Pr)₄9592[1]
(S)-VAPOLSnCl₄8594[1]
PYBOX (S,S)-i-Pr-PyboxIn(OTf)₃9096[4]
Phosphoramide Denmark's Chiral PhosphoramideSiCl₄8885[5]
Sulfoxide Chiral Bis-sulfoxideZn(OTf)₂9182[6]

Reaction conditions vary depending on the catalyst system but generally involve the aldehyde, allyltributylstannane, the chiral ligand, and a Lewis acid in an appropriate solvent at low temperatures (e.g., -78 °C).

Experimental Protocols

Representative Experimental Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates and ligands.

Materials:

  • Palladium precursor: [Pd(allyl)Cl]₂ (1 mol%)

  • Chiral Ligand (e.g., (R,R)-Trost Ligand) (2.5 mol%)

  • rac-1,3-Diphenylallyl acetate (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 equiv) and Potassium Acetate (KOAc) (0.1 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the solvent. Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve rac-1,3-diphenylallyl acetate in the solvent.

  • Addition of Nucleophile and Base: To the solution of the allylic acetate, add dimethyl malonate, followed by BSA and KOAc.

  • Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

Asymmetric_Allylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Pd_precursor Palladium Precursor Catalyst Active Chiral Catalyst Pd_precursor->Catalyst Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst Solvent1 Anhydrous Solvent Solvent1->Catalyst Reaction_Mixture Reaction Mixture Catalyst->Reaction_Mixture Substrate Prochiral Substrate (Allylic Acetate or Aldehyde) Substrate->Reaction_Mixture Allyl_Source Allylating Agent (e.g., Dimethyl Malonate, Allyltributylstannane) Allyl_Source->Reaction_Mixture Base_or_Lewis_Acid Base / Lewis Acid Base_or_Lewis_Acid->Reaction_Mixture Solvent2 Anhydrous Solvent Solvent2->Reaction_Mixture Product Chiral Product Reaction_Mixture->Product Catalyst Purification Purification (e.g., Column Chromatography) Product->Purification Yield Yield Determination Purification->Yield ee_Analysis Enantiomeric Excess (ee) (e.g., Chiral HPLC/GC) Purification->ee_Analysis

Caption: Experimental workflow for asymmetric allylation.

Signaling_Pathway cluster_catalytic_cycle Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle Pd0L Pd(0)Ln Pi_Allyl π-Allyl Pd(II) Complex Pd0L->Pi_Allyl Oxidative Addition Allyl_Acetate Allylic Acetate Allyl_Acetate->Pi_Allyl Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Pd0L Reductive Elimination Product Alkylated Product Product_Complex->Product

Caption: Catalytic cycle of Pd-catalyzed AAA.

References

Diastereoselectivity comparison of different allylation reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Diastereoselectivity of Allylation Reagents for Carbonyl Additions

For Researchers, Scientists, and Drug Development Professionals

The addition of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of valuable homoallylic alcohols. When a substituted allylic reagent, such as a crotyl group, is employed, the reaction can generate two diastereomeric products, commonly referred to as syn and anti. The ability to selectively control the formation of one diastereomer over the other is crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comparative overview of the diastereoselectivity of common allylation reagents, supported by experimental data and detailed protocols.

Mechanistic Underpinnings of Diastereoselectivity

The stereochemical outcome of the reaction between a crotylmetal reagent and an aldehyde is primarily dictated by the geometry of the transition state. The Zimmerman-Traxler model is widely accepted for explaining the diastereoselectivity of these reactions, particularly for boron-mediated allylations. This model proposes a chair-like six-membered transition state where the metal coordinates to the carbonyl oxygen. The substituents on both the aldehyde and the crotyl reagent adopt pseudo-equatorial or pseudo-axial positions to minimize steric interactions.

The geometry of the crotyl reagent plays a pivotal role. Generally, (E)-crotyl reagents lead to the formation of the anti diastereomer, while (Z)-crotyl reagents favor the formation of the syn diastereomer. However, the nature of the metal, the presence of Lewis acids, and the specific reaction conditions can significantly influence this selectivity.

The stereochemical course of these additions can also be understood through the Felkin-Anh and Cram models, which predict the outcome of nucleophilic attack on chiral aldehydes. In cases where a chelating group is present on the aldehyde, a Cram-chelate model may be operative, leading to a reversal of the expected diastereoselectivity.

Comparative Diastereoselectivity Data

The following table summarizes the diastereoselectivity of various crotylation reagents in their reaction with benzaldehyde, a common benchmark substrate. The data has been compiled from various literature sources to provide a comparative overview.

Allylation Reagent SystemCrotyl Reagent GeometryLewis Acid/AdditiveSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
Boron-Based Reagents
(E)-Crotyl-B(pin)NoneToluenert90:10[1]
(Z)-Crotyl-B(pin)NoneToluenert>95:5[1]
(d)-(E)-Ipc₂BCrNoneTHF-784:96[2]
(l)-(Z)-Ipc₂BCrNoneTHF-7896:4[2]
Tin-Based Reagents
(E)-Crotyl-SnBu₃BF₃·OEt₂CH₂Cl₂-78>98:2 (anti)[3]
(Z)-Crotyl-SnBu₃BF₃·OEt₂CH₂Cl₂-78>98:2 (syn)[3]
Crotyl-SnBu₃Chiral (Acyloxy)borane(CF₃CO)₂OToluene-7878:22[4]
Indium-Based Reagents
Crotyl Bromide/InNoneDMF-2059:41[5]
Crotyl Chloride/InI/Pd(PPh₃)₄NoneTHFrt35:65[5]
Silicon-Based Reagents
(Z)-CrotyltrifluorosilaneNone-CH₂Cl₂-78>95:5 (syn)[6]
(E)-CrotyltrifluorosilaneNone-CH₂Cl₂-78>95:5 (anti)[6]

Experimental Protocols

General Procedure for Asymmetric Crotylation using Brown's Chiral Boron Reagents

This protocol is adapted from the work of Brown and co-workers.[2][7][8]

  • Preparation of the Chiral Crotylborane Reagent:

    • To a solution of (+)- or (-)-B-methoxydiisopinocampheylborane (1.1 mmol) in anhydrous diethyl ether (5 mL) at -78 °C under an argon atmosphere, add a solution of (E)- or (Z)-crotylmagnesium bromide (1.0 mmol) in diethyl ether.

    • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Allylation Reaction:

    • To the freshly prepared chiral crotylborane solution at -78 °C, add a solution of the aldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise.

    • The reaction is stirred at -78 °C for 3 hours.

  • Work-up:

    • The reaction is quenched by the addition of 3 N NaOH (2 mL), followed by the slow, dropwise addition of 30% H₂O₂ (1 mL) while maintaining the temperature below 20 °C.

    • The mixture is stirred at room temperature for 1 hour.

    • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Lewis Acid-Mediated Crotylation using Allylstannanes

This protocol is a general representation of Lewis acid-catalyzed additions of allylstannanes.[3][4]

  • Reaction Setup:

    • To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol) dropwise.

    • The mixture is stirred at -78 °C for 15 minutes.

  • Allylation:

    • A solution of (E)- or (Z)-crotyltributylstannane (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C for 1 to 3 hours, monitoring the progress by TLC.

  • Work-up:

    • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).

    • The mixture is allowed to warm to room temperature and the layers are separated.

    • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Indium-Mediated Allylation

This protocol is a general procedure for indium-mediated allylations in an aqueous medium.[5][9]

  • Reaction Setup:

    • A mixture of indium powder (1.2 mmol) and the allyl halide (e.g., crotyl bromide, 1.1 mmol) in a suitable solvent (e.g., DMF, THF, or water, 10 mL) is stirred at room temperature for 1 hour to form the organoindium reagent.

  • Allylation:

    • The aldehyde (1.0 mmol) is added to the reaction mixture.

    • The reaction is stirred at the desired temperature (e.g., room temperature or -20 °C) until completion (monitored by TLC).

  • Work-up:

    • The reaction is quenched by the addition of 1 M HCl (5 mL).

    • The mixture is extracted with diethyl ether (3 x 15 mL).

    • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms

Caption: Zimmerman-Traxler transition states for the reaction of (E)- and (Z)-crotylboronates with an aldehyde.

Chelation_vs_Nonchelation cluster_nonchelation Non-Chelation Control (Felkin-Anh Model) cluster_chelation Chelation Control (Cram-Chelate Model) start α-Alkoxy Aldehyde + Allyl Nucleophile non_chelation Open-chain transition state Steric hindrance dictates facial selectivity start->non_chelation Non-chelating Lewis Acid (e.g., BF₃·OEt₂) chelation Lewis acid chelates to carbonyl and α-alkoxy group Forms rigid cyclic transition state start->chelation Chelating Lewis Acid (e.g., TiCl₄, SnCl₄) felkin_product Felkin-Anh Product (anti-diol) non_chelation->felkin_product cram_product Cram-Chelate Product (syn-diol) chelation->cram_product

Caption: Influence of chelation on the diastereoselectivity of allylation of α-alkoxy aldehydes.

Conclusion

The choice of allylation reagent and reaction conditions offers a powerful toolkit for controlling the diastereoselectivity of carbonyl additions. Boron and silicon-based reagents, particularly with defined (E)- or (Z)-geometry, provide high levels of stereocontrol, often predictable by the Zimmerman-Traxler model. Tin-based reagents, when activated by Lewis acids, also exhibit excellent diastereoselectivity. Indium-mediated allylations, while often less selective in simple systems, offer the advantage of proceeding in aqueous media. For substrates with existing stereocenters, the interplay between reagent control and substrate control, as described by the Felkin-Anh and Cram-chelate models, must be considered to achieve the desired stereochemical outcome. Careful selection of the allylation strategy is therefore paramount for the efficient and stereoselective synthesis of complex target molecules.

References

A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of chiral alcohols is a critical quality attribute in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and validated analytical methods are essential for accurately determining the enantiomeric purity of these compounds. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining chiral alcohol purity depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following tables summarize the key performance characteristics of each technique based on experimental data from various studies.

Table 1: Performance Comparison of Chromatographic Methods
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.
Typical Resolution (Rs) > 1.5 for baseline separation is achievable.[1][2]Can achieve high resolution, often > 2.[3]Generally provides higher efficiency and resolution than HPLC.[4][5]
Limit of Detection (LOD) Typically in the range of 0.1 - 1 µg/mL. For Ezetimibe, an LOD of 0.2 µg/mL was reported.[1] For Escitalopram, the LOD was 2.54 µg/mL.[6]Generally higher sensitivity than HPLC, with LODs in the ng/mL range often achievable, especially with mass spectrometry (MS) detection. For ethanol in blood, a LOD of 1.27 mg/kg (approximately 1.27 µg/mL) was achieved with HS-GC-FID.[7]Comparable or slightly better sensitivity than HPLC, with LODs in the sub-µg/mL range.[8]
Limit of Quantitation (LOQ) Typically in the range of 0.5 - 5 µg/mL. For Ezetimibe, an LOQ of 0.5 µg/mL was reported.[1] For Escitalopram, the LOQ was 7.68 µg/mL.[6]Typically in the low µg/mL range. For ethanol in blood, a LOQ of 3.86 mg/kg (approximately 3.86 µg/mL) was achieved with HS-GC-FID.[7]Comparable to or slightly better than HPLC, often in the low µg/mL range.[8]
Precision (%RSD) Typically < 2% for the major enantiomer and < 10% for the minor enantiomer at the LOQ.[9]Generally < 5% for repeatability.[10]Similar to HPLC, with %RSD values typically below 5%.[8]
Accuracy (% Recovery) Typically within 98-102%.[6]Generally within 95-105%.[10]Typically within 90-110%.[8]
Analysis Time 10 - 30 minutes.5 - 20 minutes.2 - 10 minutes (often faster than HPLC).[4][5]
Derivatization Not always necessary, but can be used to improve separation or detection.Often required to increase volatility and thermal stability of the alcohol.Less frequently required than GC.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).SFC system with a chiral column and a detector (e.g., UV, PDA, MS).
Table 2: Performance Comparison of Spectroscopic Methods
ParameterNuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differentiates enantiomers in a chiral environment (using chiral solvating agents or derivatizing agents) based on differences in their nuclear magnetic resonance signals.Measures the differential absorption of left and right circularly polarized light by chiral molecules.
Quantitative Analysis Can provide accurate and precise determination of enantiomeric excess (%ee) without the need for a reference standard of the minor enantiomer.[11]Can be used for quantitative analysis of enantiomeric excess by creating calibration curves.
Limit of Detection (LOD) Generally less sensitive than chromatographic methods. LOD is typically in the mg/mL range.Dependent on the chromophore and the magnitude of the CD signal. Can be less sensitive than chromatographic methods.
Limit of Quantitation (LOQ) Typically in the mg/mL range.Dependent on the specific compound and instrumentation.
Precision (%RSD) High precision can be achieved, often < 2%.[12]Precision is generally good, but can be affected by instrument stability and sample preparation.
Accuracy High accuracy as it is a primary ratio method.[13]Accuracy depends on the quality of the calibration curve.
Analysis Time 5 - 30 minutes per sample.Rapid, typically a few minutes per sample.
Derivatization Often requires the use of chiral solvating agents or derivatization to induce chemical shift differences between enantiomers.May require derivatization to introduce a suitable chromophore near the stereocenter.
Instrumentation NMR spectrometer.CD spectropolarimeter.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the key steps for each analytical technique, based on established practices and guidelines.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad enantioselectivity.[14]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). For reversed-phase HPLC, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The mobile phase composition is optimized to achieve the best resolution.

  • Sample Preparation: The chiral alcohol is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

  • Instrumentation and Conditions:

    • Instrument: HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or PDA).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled to ensure reproducibility, often around 25-40 °C.

    • Injection Volume: Typically 5 - 20 µL.

    • Detection: Wavelength is selected based on the UV absorbance of the analyte.

  • Method Validation: The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][9]

Chiral Gas Chromatography (GC)
  • Derivatization: Alcohols are often derivatized to increase their volatility and thermal stability. Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA).[15]

  • Column Selection: A chiral capillary column is used, with stationary phases often based on cyclodextrin derivatives.

  • Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent.

  • Instrumentation and Conditions:

    • Instrument: GC system with an appropriate injector (e.g., split/splitless), a capillary column, and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An oven temperature program is developed to optimize the separation of the enantiomers.

    • Injector and Detector Temperature: Set to ensure efficient vaporization and detection without thermal degradation.

  • Method Validation: The validation process follows ICH guidelines, similar to HPLC, to ensure the method is suitable for its intended purpose.[10]

Chiral Supercritical Fluid Chromatography (SFC)
  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are commonly used.

  • Mobile Phase: The primary mobile phase is supercritical CO2, often with a polar organic modifier such as methanol or ethanol to adjust the elution strength.

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.

  • Instrumentation and Conditions:

    • Instrument: SFC system with a pump for CO2 and a pump for the modifier, an injector, a column oven, a back-pressure regulator, and a detector (e.g., UV-Vis, PDA, or MS).

    • Flow Rate: Typically higher than HPLC, in the range of 2 - 5 mL/min.

    • Back Pressure and Temperature: These parameters are optimized to control the density and solvating power of the supercritical fluid.

  • Method Validation: The validation is performed according to ICH guidelines to demonstrate the method's suitability.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • A known amount of the chiral alcohol is dissolved in a deuterated solvent.

    • A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR tube. CSAs form diastereomeric complexes through non-covalent interactions, while CDAs form covalent diastereomeric derivatives.

    • An internal standard of known purity and concentration may be added for quantitative analysis.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-field NMR spectrometer.

    • Experiment: A standard 1H NMR spectrum is acquired.

    • Parameters: Acquisition parameters such as relaxation delay (D1) and number of scans are optimized for quantitative accuracy.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.

  • Method Validation: qNMR methods can be validated for accuracy, precision, linearity, and specificity.[12][13]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The chiral alcohol is dissolved in a suitable transparent solvent. Derivatization may be necessary to introduce a chromophore that absorbs in the accessible UV-Vis region.

  • Instrumentation and Data Acquisition:

    • Instrument: A CD spectropolarimeter.

    • Measurement: The CD spectrum is recorded over a specific wavelength range.

  • Quantitative Analysis:

    • A calibration curve is constructed by measuring the CD signal of samples with known enantiomeric excess.

    • The enantiomeric excess of an unknown sample is determined from its CD signal using the calibration curve.

  • Method Validation: The method's linearity, range, accuracy, and precision are validated.

Mandatory Visualization

Workflow for Validation of an Analytical Method for Chiral Alcohol Purity

G Workflow for Analytical Method Validation of Chiral Alcohol Purity cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation and Implementation Dev_Start Define Analytical Target Profile (ATP) Dev_Select Select Analytical Technique (HPLC, GC, SFC, NMR, CD) Dev_Start->Dev_Select Dev_Otimize Dev_Otimize Dev_Select->Dev_Otimize Dev_Optimize Optimize Method Parameters (e.g., column, mobile phase, temperature) Dev_SystemSuitability Establish System Suitability Tests (SST) Dev_Optimize->Dev_SystemSuitability Val_Specificity Specificity (Resolution of Enantiomers) Dev_SystemSuitability->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (% Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD Limit of Detection (LOD) Val_Precision->Val_LOD Val_LOQ Limit of Quantitation (LOQ) Val_LOD->Val_LOQ Val_Robustness Robustness Val_LOQ->Val_Robustness Doc_Report Prepare Validation Report Val_Robustness->Doc_Report Doc_SOP Write Standard Operating Procedure (SOP) Doc_Report->Doc_SOP Doc_Implement Implement for Routine Use Doc_SOP->Doc_Implement

Caption: General workflow for the validation of an analytical method for chiral alcohol purity.

References

A Comparative Guide to Catalytic Systems for Homoallylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing versatile chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The development of catalytic, and particularly asymmetric, methods to access these structures has been a major focus of research. This guide provides a comparative overview of prominent catalytic systems, presenting their performance based on experimental data, detailing key experimental protocols, and visualizing the underlying reaction mechanisms.

Performance Comparison of Key Catalytic Systems

The efficiency and selectivity of homoallylic alcohol synthesis are highly dependent on the chosen catalytic system. Below is a summary of the performance of several leading methods, highlighting their characteristic yields, enantioselectivities, and diastereoselectivities.

Catalytic SystemCatalyst/ReagentsAldehyde SubstrateAllylating AgentYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Diastereoselectivity (dr)
Palladium-Catalyzed Asymmetric Allylic Alkylation [Pd(C3H5)Cl]2, (S,S)-Trost Ligand, NaHMDSBenzaldehydeAllyl acetate9598% eeN/A
Dual Palladium/Photoredox Catalysis Pd2(dba)3, (S)-SIPHOS-PE, Ir(dF(CF3)ppy)2(dtbbpy)PF6Various Aryl VCCsHantzsch esterup to 78up to 89:11 er>95:5 b:l
Nickel-Catalyzed Borylative Coupling Ni(cod)2, Chiral Spiro Phosphine-Oxazoline LigandVarious Aldehydes1,3-Dienes, B2pin2Highup to 90% eeHigh (E-selective)
Chiral Phosphoric Acid Catalysis (R)-TRIP-PA (5 mol%)BenzaldehydeAllylboronic acid pinacol ester9699% eeN/A
Chiral Phosphoric Acid Catalysis Chiral Phosphoric AcidAldehydesα-substituted allylboronatesup to 73up to 95% ee>30:1 (Z/E)
Indium-Catalyzed Enantioselective Allylation In(OTf)3, Chiral PYBOX ligandVarious AldehydesAllyltributylstannane68-8986-94% eeN/A

Abbreviations: VCCs: Vinyl Cyclic Carbonates; b:l: branched to linear ratio; B2pin2: Bis(pinacolato)diboron; (R)-TRIP-PA: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; N/A: Not Applicable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for some of the key catalytic systems.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost-type)

General Procedure: To a solution of the palladium precursor ([Pd(C3H5)Cl]2) and the chiral ligand (e.g., (S,S)-Trost ligand) in an appropriate solvent (e.g., CH2Cl2) is added the aldehyde and the allylating agent (e.g., allyl acetate). The mixture is cooled to the desired temperature (e.g., 0 °C), and a base (e.g., NaHMDS) is added dropwise. The reaction is stirred until completion (monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Nickel-Catalyzed Enantioselective Borylative Coupling of 1,3-Dienes and Aldehydes

General Procedure: In a glovebox, a vial is charged with Ni(cod)2, the chiral spiro phosphine-oxazoline ligand, and B2pin2. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for a specified time. The 1,3-diene is then added, followed by the aldehyde. The vial is sealed and the reaction mixture is stirred at the indicated temperature until the aldehyde is consumed (monitored by GC-MS). The reaction is then quenched, and the product is isolated and purified by column chromatography.[1]

Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes

General Procedure: To a solution of the aldehyde and allylboronic acid pinacol ester in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 0 °C), is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP-PA).[2] The reaction mixture is stirred for the indicated time and monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by flash chromatography to yield the enantiomerically enriched homoallylic alcohol.[2]

Indium-PYBOX Catalyzed Enantioselective Allylation

General Procedure: A chiral catalytic complex is prepared from In(OTf)3 and a chiral PYBOX ligand.[3] In the presence of this complex (typically 20 mol%), allyltributylstannane is reacted with an aldehyde to produce the corresponding homoallylic alcohol with moderate to high enantioselectivities.[3]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing catalytic systems and designing new ones. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and transition states for the discussed reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The catalytic cycle for palladium-catalyzed asymmetric allylic alkylation (AAA) typically involves the oxidative addition of a Pd(0) complex to an allylic substrate, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack on the allyl moiety, directed by the chiral ligand, regenerates the Pd(0) catalyst and forms the chiral product.

G Pd0 Pd(0)L pi_allyl π-Allyl-Pd(II)L Complex Pd0->pi_allyl Oxidative Addition nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack Aldehyde Coordination product_complex Product-Pd(0)L* Complex nucleophilic_attack->product_complex C-C Bond Formation product_complex->Pd0 Release of Product Product Homoallylic Alcohol product_complex->Product

Caption: Catalytic cycle for Palladium-catalyzed AAA.

Nickel-Catalyzed Borylative Coupling

This reaction proceeds through a nickel-induced oxidative cyclization involving the 1,3-diene and the aldehyde, with the stereochemical outcome being dictated by the steric effects of the chiral ligand.[1]

G Ni0 Ni(0)L* oxidative_cyclization Oxidative Cyclization (Ni-alkoxide formation) Ni0->oxidative_cyclization Diene + Aldehyde borylation Borylation with B2pin2 oxidative_cyclization->borylation reductive_elimination Reductive Elimination borylation->reductive_elimination reductive_elimination->Ni0 Release of Product Product Homoallylic Alcohol reductive_elimination->Product

Caption: Proposed cycle for Ni-catalyzed borylative coupling.

Chiral Phosphoric Acid-Catalyzed Allylboration

The chiral phosphoric acid catalyst is believed to activate the allylboronate through hydrogen bonding, facilitating a highly organized, chair-like six-membered cyclic transition state for the enantioselective addition to the aldehyde.[2]

G Catalyst Chiral Phosphoric Acid (CPA) Activation Activation of Allylboronate (Hydrogen Bonding) Catalyst->Activation TransitionState Chair-like Cyclic Transition State Activation->TransitionState Aldehyde Product_Formation C-C Bond Formation TransitionState->Product_Formation Product_Formation->Catalyst Catalyst Regeneration Product Homoallylic Alcohol Product_Formation->Product

Caption: Mechanism of chiral phosphoric acid catalysis.

Indium-Catalyzed Enantioselective Allylation

The chiral In(III)-PYBOX complex acts as a Lewis acid, activating the aldehyde for nucleophilic attack by the allyltributylstannane. The chiral environment provided by the PYBOX ligand dictates the facial selectivity of the allylation.

G In_PYBOX In(III)-PYBOX Complex Aldehyde_Coordination Aldehyde Coordination to In(III) In_PYBOX->Aldehyde_Coordination Allylation Nucleophilic Attack by Allyltributylstannane Aldehyde_Coordination->Allylation Product_Release Product Release Allylation->Product_Release Product_Release->In_PYBOX Catalyst Turnover Product Homoallylic Alcohol Product_Release->Product

Caption: Proposed pathway for In-PYBOX catalyzed allylation.

References

Cross-Validation of Enantiomeric Excess: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. The pharmacological and toxicological profiles of enantiomers can differ significantly, making rigorous and reliable analytical methods essential. Cross-validation of ee results obtained from different analytical techniques is a critical step to ensure data integrity and regulatory compliance. This guide provides a comparative overview of common analytical techniques used for ee determination, supported by experimental data and detailed protocols.

Comparative Analysis of Enantiomeric Excess Determination

The choice of analytical technique for determining enantiomeric excess can be influenced by factors such as the nature of the analyte, the required sensitivity, and the availability of instrumentation. Below is a summary of results from different techniques used to analyze the same chiral compounds, demonstrating the importance of cross-validation.

CompoundAnalytical Technique 1ee (%)Analytical Technique 2ee (%)Reference
Camphor Vibrational Circular Dichroism (VCD)48.9 (rms of 2.4)¹H Nuclear Magnetic Resonance (NMR)49.2 (rms of 1.1)
Promethazine Chiral HPLC with UV detection8.71Chiral HPLC with CD detection10.4
Trimeprazine Chiral HPLC with UV detection1.23Chiral HPLC with CD detection1.60
Chiral Carboxylic Acids (PCA, PBA, PPA) Exciton-Coupled Circular Dichroism (ECCD)Average error of ± 3.0% vs. known valuesN/AN/A

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results across different analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

  • Column: A suitable chiral stationary phase column is selected based on the analyte's structure. Polysaccharide-based CSPs are widely used.

  • Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

  • Injection: A specific volume of the sample solution is injected into the HPLC system.

  • Detection: A UV-Vis detector is commonly used to monitor the elution of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD signal is directly proportional to the enantiomeric excess.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent to a known concentration. For some applications, a chromophoric derivatizing agent or a metal complex is added to enhance the CD signal.

  • Calibration Curve: A calibration curve is constructed by measuring the CD signal of samples with known enantiomeric excesses (e.g., 100% R, 100% S, 75:25, 50:50, 25:75).

  • Measurement: The CD spectrum of the unknown sample is recorded over a specific wavelength range.

  • Determination of ee: The enantiomeric excess of the unknown sample is determined by interpolating its CD signal on the calibration curve. For online measurements, a CD detector can be coupled with an HPLC system.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule.

Methodology for Solid Phase (Nujol Mulls):

  • Sample Preparation: A mull is prepared by grinding the solid sample with Nujol.

  • IR and VCD Spectra Recording: The IR and VCD spectra of different enantiomeric mixtures are recorded.

  • Linear Regression: Linear regressions of VCD intensities (ΔAbs.) versus the known % ee for selected characteristic bands are performed.

  • ee Determination: The VCD intensities of an unknown sample are measured and its % ee is determined by interpolation using the established linear regression models.

Workflow Diagrams

Visualizing the experimental workflows can aid in understanding the logical sequence of each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample B Filter Solution A->B C Inject Sample B->C D Chiral Column Separation C->D E UV-Vis Detection D->E F Integrate Peak Areas E->F G Calculate % ee F->G H H G->H Final Result

Caption: Chiral HPLC Workflow

CD_Workflow cluster_prep Sample & Standard Preparation cluster_cd CD Measurement cluster_data Data Analysis A Prepare Samples of Known ee C Measure CD of Standards A->C B Prepare Unknown Sample D Measure CD of Unknown B->D E Generate Calibration Curve C->E F Interpolate Unknown Signal D->F E->F G Determine % ee F->G H H G->H Final Result

Caption: CD Spectroscopy Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_vcd VCD Measurement cluster_data Data Analysis A Prepare Enantiomeric Mixtures B Prepare Nujol Mulls A->B C Record VCD Spectra B->C D Linear Regression (ΔAbs vs. % ee) C->D E Interpolate Unknown D->E F Determine % ee E->F G G F->G Final Result

Caption: VCD Spectroscopy Workflow

Comparative Analysis of (S)- and (R)-1-Phenylhex-5-en-3-ol: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the distinct biological activities of the (S)- and (R)-enantiomers of 1-Phenylhex-5-en-3-ol. Despite the potential for stereoisomers to exhibit different pharmacological profiles, no direct comparative studies detailing their biological effects, experimental protocols, or associated signaling pathways were identified.

This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge. The absence of specific data for (S)- and (R)-1-Phenylhex-5-en-3-ol underscores a potential area for future research and discovery in the field of pharmacology and medicinal chemistry.

Data Presentation

A thorough investigation of scientific databases, including PubChem and various chemical synthesis and biological evaluation journals, yielded no quantitative data on the biological activities of the individual enantiomers of 1-Phenylhex-5-en-3-ol. Consequently, a comparative data table cannot be constructed at this time.

While searches did identify studies on structurally related compounds, such as 1-phenylhex-5-en-3-one and other substituted phenyl derivatives, extrapolating this information to the specific enantiomers of 1-Phenylhex-5-en-3-ol would be scientifically unsound.

Experimental Protocols

The lack of published research on the biological activity of (S)- and (R)-1-Phenylhex-5-en-3-ol means there are no established experimental protocols to report. Future research efforts would necessitate the development and validation of appropriate assays to screen for and characterize the biological effects of these compounds. This would likely involve:

  • Enantioselective Synthesis or Chiral Separation: A fundamental prerequisite would be the synthesis of the individual (S)- and (R)-enantiomers or the development of a reliable method for their separation from a racemic mixture.

  • In Vitro Bioactivity Screening: A logical next step would involve screening the separated enantiomers against a panel of biological targets, such as enzymes, receptors, or cell lines, to identify any potential biological activity.

  • Mechanism of Action Studies: Should any significant activity be observed, further experiments would be required to elucidate the underlying mechanism of action, including the identification of any modulated signaling pathways.

Signaling Pathways and Experimental Workflows

As no specific biological activities or mechanisms of action have been reported for (S)- and (R)-1-Phenylhex-5-en-3-ol, diagrams of signaling pathways or detailed experimental workflows cannot be generated.

To illustrate a hypothetical experimental workflow for future studies, the following diagram is provided.

G cluster_0 Synthesis & Separation cluster_1 Biological Screening cluster_2 Mechanism of Action Racemic Synthesis Racemic Synthesis Chiral Separation Chiral Separation Racemic Synthesis->Chiral Separation e.g., HPLC (S)-enantiomer (S)-enantiomer Chiral Separation->(S)-enantiomer (R)-enantiomer (R)-enantiomer Chiral Separation->(R)-enantiomer In Vitro Assays In Vitro Assays (S)-enantiomer->In Vitro Assays (R)-enantiomer->In Vitro Assays Hit Identification Hit Identification In Vitro Assays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Target Identification Target Identification Dose-Response Studies->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis

Caption: A generalized workflow for the future investigation of the biological activities of (S)- and (R)-1-Phenylhex-5-en-3-ol.

A Comparative Guide to the Catalytic Synthesis of Homoallylic Alcohols: Benchmarking a Novel Nickel-Catalyzed Borylative Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing chiral building blocks crucial for the synthesis of complex natural products and pharmaceuticals. While numerous catalytic methods have been developed, the pursuit of higher efficiency, broader substrate scope, and improved stereoselectivity remains a key research focus. This guide provides an objective comparison of a recently developed, highly promising nickel-catalyzed borylative coupling method against established catalytic systems for the synthesis of these valuable synthons.

Overview of Catalytic Methods

This guide will focus on the following catalytic systems for the asymmetric synthesis of homoallylic alcohols from aldehydes:

  • The New Catalyst: Enantioselective Nickel-Catalyzed Borylative Coupling of 1,3-Dienes and Aldehydes. This single-step method constructs two continuous stereogenic centers with high efficiency.[1][2][3]

  • Known Method 1: Chiral Phosphoric Acid (CPA) Catalyzed Allylation. This organocatalytic approach is known for its operational simplicity and high enantioselectivity.[4][5][6][7]

  • Known Method 2: Iridium-Catalyzed Carbonyl Allylation. This transfer-hydrogenative coupling method offers excellent enantioselectivity for a broad range of substrates.[8][9][10]

  • Known Method 3: Ruthenium-Catalyzed Carbonyl Allylation. This method utilizes alkynes as allylmetal equivalents in a redox-neutral process.[11][12][13]

Data Presentation: A Comparative Analysis

The performance of each catalytic system is summarized below, highlighting yield, diastereoselectivity, and enantioselectivity for the synthesis of representative homoallylic alcohols.

Table 1: Benchmarking of Catalytic Systems for Homoallylic Alcohol Synthesis

Catalyst SystemAldehyde SubstrateDiene/Allyl SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
New: Ni-SPO/B₂pin₂ [1][3]BenzaldehydeIsoprene95>20:196
4-MethoxybenzaldehydeIsoprene92>20:195
2-NaphthaldehydeIsoprene96>20:197
CyclohexanecarboxaldehydeIsoprene85>20:194
Known: Chiral Phosphoric Acid [4][5]Benzaldehydeα-methylallylboronate92>30:1 (Z:E)98
4-Nitrobenzaldehydeα-methylallylboronate91>30:1 (Z:E)97
Cinnamaldehydeα-methylallylboronate90>30:1 (Z:E)99
Heptanalα-methylallylboronate84>30:1 (Z:E)98
Known: Iridium/(R)-Cl,MeO-BIPHEP [9]Cinnamyl alcohol (in situ oxidation)Allyl acetate76N/A86
3-PhenylpropanalAllyl acetate77N/A96
CyclohexanecarboxaldehydeAllyl acetate85N/A94
BenzaldehydeAllyl acetate82N/A95
Known: Ruthenium/Josiphos [12][13]p-Bromobenzyl alcohol4-Methyl-2-pentyne8315:1 (anti:syn)94
Benzyl alcohol1-Phenyl-1-propyne75>20:1 (anti:syn)92
3-Phenylpropyl alcohol1-Hexyne7210:1 (anti:syn)91

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

New Catalyst: General Procedure for Nickel-Catalyzed Enantioselective Borylative Coupling[1][3]

To a dried Schlenk tube under a nitrogen atmosphere are added Ni(cod)₂ (5 mol%), a chiral spiro phosphine-oxazoline (SPO) ligand (6 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.). Anhydrous solvent (e.g., toluene) is then added, and the mixture is stirred at room temperature for 30 minutes. The aldehyde (1.0 equiv.) and the 1,3-diene (1.5 equiv.) are then added sequentially. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the indicated time (e.g., 12-24 hours). Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Known Method 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Allylation[4][5]

In a flame-dried vial, the chiral phosphoric acid catalyst (5 mol%) is dissolved in an anhydrous solvent (e.g., toluene). The aldehyde (1.0 equiv.) is added, and the mixture is stirred at room temperature for 10 minutes. The allylboronate reagent (1.2 equiv.) is then added, and the reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (e.g., 24-48 hours). After completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the homoallylic alcohol.

Known Method 2: General Procedure for Iridium-Catalyzed Carbonyl Allylation[9]

In a sealed tube under an argon atmosphere, [Ir(cod)Cl]₂ (2.5 mol%), the chiral phosphine ligand (e.g., (R)-Cl,MeO-BIPHEP, 5.5 mol%), and Cs₂CO₃ (20 mol%) are combined. Anhydrous solvent (e.g., THF) is added, followed by the alcohol or aldehyde substrate (1.0 equiv.) and allyl acetate (1.5 equiv.). For aldehyde substrates, isopropanol (2.0 equiv.) is added as a hydrogen donor. The tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours). After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to afford the homoallylic alcohol.

Known Method 3: General Procedure for Ruthenium-Catalyzed Carbonyl Allylation[12][13]

To a screw-capped vial are added RuHCI(CO)(PPh₃)₃ (5 mol%), a chiral Josiphos ligand (5.5 mol%), and an additive such as Bu₄NI (10 mol%). The vial is purged with argon, and the primary alcohol (1.0 equiv.), the alkyne (1.5 equiv.), and an anhydrous solvent (e.g., 1,4-dioxane) are added. The vial is sealed, and the mixture is heated at the specified temperature (e.g., 110 °C) for the indicated time (e.g., 24 hours). After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to give the desired homoallylic alcohol.

Mandatory Visualization

The following diagrams illustrate the general workflow for benchmarking new catalysts and the logical relationship between the key steps.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Define New Catalyst & Known Methods reagents Procure/Synthesize Catalysts, Ligands, Substrates start->reagents initial_screening Initial Catalyst Screening reagents->initial_screening optimization Reaction Condition Optimization (Solvent, Temp, Time) initial_screening->optimization Identify Hits synthesis Scale-up & Substrate Scope Evaluation optimization->synthesis analysis Product Isolation & Characterization (NMR, MS, HPLC) synthesis->analysis comparison Data Tabulation & Comparative Analysis analysis->comparison conclusion Draw Conclusions on Catalyst Performance comparison->conclusion

Caption: General workflow for benchmarking new catalysts against known methods.

logical_relationship catalyst Catalyst System (New or Known) reaction Catalytic Reaction catalyst->reaction reactants Aldehyde + Allyl Source reactants->reaction product Homoallylic Alcohol reaction->product analysis Performance Metrics (Yield, dr, ee) product->analysis

Caption: Logical relationship of components in a catalytic synthesis.

References

Safety Operating Guide

Proper Disposal of (S)-1-Phenylhex-5-en-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of (S)-1-Phenylhex-5-en-3-ol, a flammable alcohol that requires careful handling due to its specific hazard profile. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound presents several hazards that must be understood before handling and disposal. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).

Hazard CategoryDescriptionPrecautionary Statement Code
Eye Irritation Causes serious eye irritation.P305 + P351 + P338, P337 + P313
Reproductive Toxicity May damage fertility or the unborn child.P201, P202, P308 + P313
Aquatic Hazard (Acute) Very toxic to aquatic life.P273, P391
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.P273, P391

Data sourced from Sigma-Aldrich Safety Data Sheet.

Given its classification as a flammable liquid and its toxicity, this compound must be treated as hazardous waste.[1][2] It should never be disposed of down the sink or in regular trash.[1] Evaporation in a fume hood is also not an acceptable method of disposal for volatile organic compounds (VOCs) like this chemical.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a general guideline; always consult your institution's specific Environmental Health & Safety (EHS) policies.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

2. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container for flammable organic liquids.[1][4]

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent the release of vapors.[4][5]

  • Do not mix this compound with incompatible waste streams, such as acids, bases, or oxidizers.[1] It can be combined with other flammable solvents if permitted by your facility's waste management plan.[4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[2]

  • Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Toxic).[2]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be at or near the point of generation.[7]

  • The storage area must be a well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[1][8]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

5. Arranging for Disposal:

  • Once the waste container is full (do not exceed 90% capacity), or as per your institution's policy, contact your EHS department to arrange for pickup.[4][7]

  • Provide them with all necessary information about the waste stream.

  • The final step is the disposal of the contents and container at an approved waste disposal plant by licensed hazardous waste management professionals.[8]

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5]

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • It is crucial to prevent the spilled chemical from entering drains or waterways due to its high aquatic toxicity.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Designated Flammable Liquid Waste Container ppe->collect label 3. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Toxic) collect->label store 4. Store in Satellite Accumulation Area (SAA) - Ventilated, Away from Ignition - Secondary Containment label->store contact_ehs 5. Container Full? Contact EHS for Pickup store->contact_ehs disposal 6. Professional Disposal at an Approved Waste Facility contact_ehs->disposal Yes end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.